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  • Product: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
  • CAS: 1936635-98-1

Core Science & Biosynthesis

Foundational

Structural Characterization of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Comprehensive Analytical Guide

Executive Summary The compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a highly functionalized heterocyclic building block of critical importance in the development of agrochemicals and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a highly functionalized heterocyclic building block of critical importance in the development of agrochemicals and pharmaceuticals, particularly in the synthesis of adenosine A2A receptor antagonists and novel cyclooxygenase (COX) inhibitors [1]. Its unique structural topology—combining an electron-withdrawing trifluoromethyl ( −CF3​ ) group, a halogen bond-donating chlorine atom, a sterically directing N -methyl group, and an electron-donating primary amine—presents distinct analytical challenges. This whitepaper provides a rigorous, self-validating methodological framework for the complete structural elucidation of this molecule using multi-nuclear Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD).

Structural Logic & Mechanistic Overview

Before initiating experimental protocols, it is crucial to understand the electronic and steric environment of the pyrazole core. The pyrazole ring is a -electron aromatic system, but the dense functionalization at every position heavily breaks its symmetry and alters local electron densities:

  • Position 1 ( N−CH3​ ): The methyl group locks the tautomeric equilibrium, preventing the rapid intermolecular proton exchange typically observed in unsubstituted pyrazoles [2]. This simplifies the NMR spectra and provides a distinct singlet reference.

  • Position 3 ( −CF3​ ): The strong inductive electron-withdrawing nature of the trifluoromethyl group heavily deshields the adjacent C3 carbon and introduces complex spin-spin coupling ( 19F−13C ) [3].

  • Position 4 ( −NH2​ ): The primary amine acts as a strong π -donor, pushing electron density back into the ring, which partially offsets the inductive pull of the −CF3​ and −Cl groups.

  • Position 5 ( −Cl ): The chlorine atom introduces a heavy-atom effect on the C5 carbon shift and provides a distinct isotopic signature ( 35Cl/37Cl ) essential for mass spectrometric validation.

Analytical Workflow & Rationale

To ensure absolute confidence in the structural assignment, a multi-orthogonal analytical workflow must be employed. Relying on a single technique (e.g., 1H NMR) is insufficient due to the lack of ring protons. The following workflow ensures that solution-state dynamics, exact mass, and solid-state conformation are all cross-validated.

G Prep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR Solution State MS LC-HRMS (Isotopic Profiling) Prep->MS Ionization IR FT-IR Spectroscopy (Functional Groups) Prep->IR Solid State XRD SCXRD (3D Conformation) Prep->XRD Crystallization Data Structural Elucidation & Validation NMR->Data MS->Data IR->Data XRD->Data

Orthogonal analytical workflow for pyrazole structural characterization.

Step-by-Step Characterization Protocols

Multi-Nuclear NMR Spectroscopy

Because the pyrazole core lacks CH protons, 1H NMR alone only provides information on the peripheral groups. A combination of 1H , 13C , and 19F NMR is mandatory[2].

  • Protocol:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO−d6​ . DMSO−d6​ is preferred over CDCl3​ to stabilize the hydrogen-bonding network of the −NH2​ group and prevent peak broadening.

    • Acquire 1H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay d1=2 s).

    • Acquire 13C{1H} NMR at 100 MHz or 150 MHz (1024 scans, d1=2 s). Ensure the spectral window is wide enough (0–200 ppm) to capture the highly deshielded carbons.

    • Acquire 19F NMR at 376 MHz (64 scans).

  • Data Interpretation & Causality:

    • 1H NMR: A sharp singlet at δ≈3.75 ppm integrates to 3H, corresponding to the N−CH3​ group. A broad singlet at δ≈4.80 ppm integrates to 2H, corresponding to the −NH2​ group. Validation: Addition of a drop of D2​O will cause the −NH2​ signal to disappear due to rapid deuterium exchange.

    • 13C NMR: The C3 carbon appears as a quartet ( δ≈132 ppm, 2JCF​≈38 Hz) due to coupling with the adjacent fluorine atoms. The −CF3​ carbon itself appears as a highly split quartet ( δ≈121 ppm, 1JCF​≈269 Hz) [3]. The N−CH3​ carbon appears at δ≈36 ppm.

    • 19F NMR: A single sharp resonance at δ≈−61.5 ppm confirms the presence of the chemically equivalent fluorine atoms of the −CF3​ group.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact molecular formula and validates the presence of the chlorine atom via its isotopic signature.

  • Protocol:

    • Prepare a 1 μ g/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% formic acid.

    • Inject 1 μ L into an LC-ESI-TOF system operating in positive ion mode ( ESI+ ).

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Data Interpretation & Causality:

    • The theoretical exact mass for C5​H5​ClF3​N3​ is 199.0124 Da.

    • In ESI+ mode, the protonated molecule [M+H]+ will appear at m/z 200.0202.

    • Isotopic Validation: Chlorine naturally exists as 35Cl (75.77%) and 37Cl (24.23%). The spectrum must show a characteristic M and M+2 peak ratio of approximately 3:1 (i.e., m/z 200.0202 and 202.0173), definitively proving the presence of mono-chlorination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to probe the vibrational modes of the highly polar functional groups, specifically the primary amine and the halogens.

  • Protocol:

    • Place 2–3 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply uniform pressure using the anvil.

    • Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Data Interpretation & Causality:

    • The −NH2​ group exhibits two distinct bands: an asymmetric stretch at ∼3450 cm−1 and a symmetric stretch at ∼3320 cm−1 .

    • The strong, broad absorption bands between 1100 and 1200 cm−1 are caused by the C−F stretching vibrations of the −CF3​ group.

    • A sharp band at ∼1560 cm−1 corresponds to the C=N stretching of the pyrazole ring.

Single-Crystal X-ray Diffraction (SCXRD)

While NMR and MS provide connectivity, SCXRD provides the absolute 3D spatial arrangement and reveals intermolecular interactions (e.g., halogen bonding and hydrogen bonding).

  • Protocol:

    • Dissolve 50 mg of the compound in a minimum volume of ethyl acetate.

    • Carefully layer hexanes on top of the solution in a narrow glass vial.

    • Allow for slow diffusion and solvent evaporation at room temperature over 4–7 days until diffraction-quality single crystals form.

    • Mount a suitable crystal on a diffractometer equipped with a Mo- radiation source ( λ=0.71073 Å) at 100 K.

  • Data Interpretation & Causality:

    • The resulting structure will confirm the planarity of the pyrazole core. The −CF3​ group will exhibit rotational disorder if measured at room temperature, which is why 100 K is required.

    • The crystal packing will likely reveal an extensive hydrogen-bonding network where the −NH2​ protons act as donors to the pyrazole N2 nitrogen of adjacent molecules.

Quantitative Data Summary

The following table synthesizes the expected analytical signals for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine based on the structural rationale and literature precedents for heavily substituted pyrazoles [2][3].

Analytical TechniqueParameter / SignalAssignmentExpected Value / Range
1H NMR (DMSO- d6​ ) Chemical Shift ( δ , ppm) N−CH3​ 3.75 (s, 3H)
Chemical Shift ( δ , ppm) −NH2​ 4.80 (br s, 2H)
13C NMR (DMSO- d6​ ) Chemical Shift ( δ , ppm) C3 (C- CF3​ )132.5 (q, 2JCF​=38 Hz)
Chemical Shift ( δ , ppm) −CF3​ 121.0 (q, 1JCF​=269 Hz)
Chemical Shift ( δ , ppm) C4 (C- NH2​ )125.4 (s)
Chemical Shift ( δ , ppm) C5 (C-Cl)116.8 (s)
Chemical Shift ( δ , ppm) N−CH3​ 36.2 (s)
19F NMR (DMSO- d6​ ) Chemical Shift ( δ , ppm) −CF3​ -61.5 (s, 3F)
HRMS (ESI-TOF) Exact Mass ( m/z ) [M+H]+ ( 35Cl )200.0202
Exact Mass ( m/z ) [M+H]+ ( 37Cl )202.0173
FT-IR (ATR) Wavenumber ( cm−1 )N-H stretch (asym/sym)3450 / 3320
Wavenumber ( cm−1 )C-F stretch1150 - 1180

References

  • Bi, Y., et al. "Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry, vol. 47, no. 25, 2004, pp. 6283–6291.

  • Begtrup, M., et al. "13C NMR of pyrazoles." Magnetic Resonance in Chemistry, vol. 31, no. 2, 1993, pp. 107–168.

  • Wang, X., et al. "Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles." Organic Letters, vol. 19, no. 13, 2017, pp. 3494–3497.

Exploratory

NMR and IR spectral data for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

An In-Depth Technical Guide to the NMR and IR Spectral Data of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR and IR Spectral Data of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the novel heterocyclic compound, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed interpretation of the spectral features, grounded in the principles of spectroscopic analysis and supported by data from analogous structures. Furthermore, it includes field-proven, step-by-step protocols for data acquisition, ensuring that the described methodologies are self-validating and reproducible. The integration of ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopy provides a robust framework for the unambiguous structural elucidation and characterization of this and similar fluorinated pyrazole derivatives, which are of significant interest in medicinal and agrochemical research.

Introduction

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and agrochemical design. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The pyrazole scaffold is a privileged structure, known for its wide range of biological activities. The compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine combines these key features, making it a molecule of considerable interest.

Accurate structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This guide serves as an expert-level resource, detailing the expected spectral characteristics of the title compound and providing robust protocols for acquiring high-quality data.

Molecular Structure and Spectroscopic Overview

The structure of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine contains several key functional groups and structural motifs that will give rise to characteristic signals in its NMR and IR spectra. Understanding this structure is the first step in predicting and interpreting its spectral data.

N1 N N2 N N1->N2 C_Me CH₃ N1->C_Me C3 C N2->C3 C4 C C3->C4 CF3 CF₃ C3->CF3 C5 C C4->C5 NH2 NH₂ C4->NH2 C5->N1 Cl Cl C5->Cl

Caption: Molecular structure of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

The key spectroscopic features to anticipate are:

  • NMR: Signals from the N-methyl (N-CH₃) protons and carbon, the primary amine (NH₂) protons, the trifluoromethyl (CF₃) group's fluorine and carbon atoms, and the three distinct carbons of the pyrazole ring.

  • IR: Vibrational bands corresponding to N-H stretching (amine), C-H stretching (methyl), C=N and C=C stretching from the pyrazole ring, and the highly characteristic C-F stretching of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational Principles and Experimental Causality

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice of solvent is a critical experimental parameter. For a polar compound like 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, which contains a hydrogen-bond-donating amine group, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.[1][2] It readily dissolves polar compounds and its residual proton signal does not overlap with most analyte signals.[2] Furthermore, it allows for the observation of exchangeable protons (like those of the NH₂ group), which might be lost in protic solvents like D₂O or CD₃OD.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be relatively simple, containing two main signals.

  • N-CH₃ (s, 3H): A singlet with an integration of three protons is expected for the N-methyl group. In related N-methyl pyrazole structures, this signal typically appears in the range of δ 3.7 – 4.0 ppm . The singlet multiplicity arises because there are no adjacent protons to couple with.

  • NH₂ (br s, 2H): A broad singlet integrating to two protons is predicted for the primary amine group. The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature, but is anticipated in the range of δ 4.5 – 5.5 ppm in DMSO-d₆. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O, a key experiment for confirming its assignment.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide crucial information about the carbon skeleton.

  • N-CH₃: A single resonance expected around δ 35 – 40 ppm .

  • Pyrazole Ring Carbons:

    • C4-NH₂: The carbon bearing the amine group is expected to be significantly shielded and appear around δ 115 – 125 ppm .

    • C5-Cl: The carbon attached to the electronegative chlorine atom will be deshielded, with an expected chemical shift in the range of δ 135 – 145 ppm .

    • C3-CF₃: This carbon's chemical shift, anticipated around δ 140 – 145 ppm , will be influenced by the attached trifluoromethyl group. It will appear as a quartet due to coupling with the three fluorine atoms (²JC-F coupling constant of approximately 35-40 Hz).[4]

  • CF₃: The carbon of the trifluoromethyl group will appear as a strong quartet due to one-bond coupling to the three fluorine atoms (¹JC-F). It is expected in the region of δ 120 – 125 ppm with a large coupling constant of approximately 270 Hz .[4]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[5]

  • A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for similar aromatic and heterocyclic CF₃ compounds, its chemical shift is predicted to be in the range of δ -60 to -65 ppm (relative to CFCl₃ as an external standard).[6]

Self-Validating Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Accurately weigh ~10-15 mg of sample. dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). weigh->dissolve transfer 3. Transfer solution to a clean NMR tube. dissolve->transfer insert 4. Insert sample into NMR spectrometer. transfer->insert lock 5. Lock on the deuterium signal of the solvent. insert->lock shim 6. Shim the magnetic field for optimal homogeneity. lock->shim setup 7. Set up ¹H, ¹³C, and ¹⁹F experiments with appropriate pulse programs and parameters. shim->setup acquire 8. Acquire data. setup->acquire process 9. Apply Fourier Transform, phase correction, and baseline correction. acquire->process reference 10. Reference spectra (e.g., residual solvent peak for ¹H/¹³C). process->reference integrate 11. Integrate ¹H signals and pick peaks for all spectra. reference->integrate analyze 12. Analyze and assign signals to the molecular structure. integrate->analyze G cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis clean 1. Clean the ATR crystal surface (e.g., with isopropanol). background 2. Collect a background spectrum of the empty, clean crystal. clean->background place 3. Place a small amount of solid sample directly onto the ATR crystal. background->place apply 4. Apply pressure using the ATR anvil to ensure good contact. place->apply collect 5. Collect the sample spectrum (typically 16-32 scans). apply->collect process 6. The software automatically ratioes the sample to the background. collect->process label_peaks 7. Label the wavenumbers of significant absorption bands. process->label_peaks assign 8. Assign bands to specific functional group vibrations. label_peaks->assign

Caption: A standard workflow for ATR-FTIR spectral acquisition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Collection: Once the crystal is dry, collect a background spectrum. This is a crucial step to account for atmospheric H₂O and CO₂, as well as any intrinsic signals from the instrument itself. [7]3. Sample Application: Place a small amount (a few milligrams) of the solid 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine powder directly onto the center of the ATR crystal. [8]4. Apply Pressure: Lower the ATR accessory's pressure anvil onto the sample to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum. [9]5. Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The software will automatically generate the final absorbance or transmittance spectrum by ratioing the sample scan against the background scan.

Summary of Predicted Spectral Data

The following table summarizes the key predicted spectral data for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Spectroscopy Assignment Predicted Chemical Shift / Wavenumber Key Characteristics
¹H NMR N-CH₃δ 3.7 – 4.0 ppmSinglet, 3H
NH₂δ 4.5 – 5.5 ppmBroad singlet, 2H, D₂O exchangeable
¹³C NMR N-CH₃δ 35 – 40 ppm
C4-NH₂δ 115 – 125 ppm
C5-Clδ 135 – 145 ppm
C3-CF₃δ 140 – 145 ppmQuartet, ²JC-F ≈ 35-40 Hz
CF₃δ 120 – 125 ppmQuartet, ¹JC-F ≈ 270 Hz
¹⁹F NMR CF₃δ -60 to -65 ppmSinglet
IR N-H stretch3300 – 3500 cm⁻¹Two bands, medium to strong, possibly broad
C-H stretch2850 – 2960 cm⁻¹Medium
C=N, C=C stretch1400 – 1620 cm⁻¹Multiple bands, medium to strong
C-F stretch1100 – 1350 cm⁻¹Multiple very strong, broad bands

Conclusion

The structural characterization of novel chemical entities is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has provided a detailed, expert-level prediction and interpretation of the NMR (¹H, ¹³C, ¹⁹F) and IR spectra for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. By integrating the predicted data with robust, self-validating experimental protocols, researchers and drug development professionals are equipped with the necessary framework to confidently identify and characterize this compound. The distinct signals from the N-methyl group, the exchangeable amine protons, and the highly characteristic trifluoromethyl group in both NMR and IR spectra provide a unique spectroscopic fingerprint, enabling unambiguous structural confirmation.

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Foundational

chemical properties and stability of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Chemical Properties, Stability, and Synthetic Utility of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Technical Guide for Advanced Drug Discovery Executive Summary The pyrazole scaffold is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Properties, Stability, and Synthetic Utility of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Technical Guide for Advanced Drug Discovery

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine represents a highly functionalized, electron-deficient heteroaromatic system. Closely related to precursors used in succinate dehydrogenase inhibitor (SDHI) fungicides[1] and emerging Protein Targeting Chimeric (PROTAC) degrader libraries[2], this compound offers unique orthogonal reactivity. This whitepaper details its physicochemical profile, stability parameters, and validated synthetic workflows, providing researchers with the mechanistic causality needed to successfully manipulate this complex building block.

Part I: Structural & Physicochemical Profiling

Electronic and Steric Topography

The reactivity of this molecule is entirely dictated by the push-pull dynamics of its substituents:

  • Electronic Deactivation: The presence of a trifluoromethyl (–CF₃) group at C3 and a chlorine atom at C5 exerts a profound electron-withdrawing inductive effect (–I) on the pyrazole core. While the C4-amino group typically donates electron density (+M effect) into the aromatic ring, the synergistic pull from the C3 and C5 groups significantly diminishes the electron density on the nitrogen lone pair. This renders the amine exceptionally poor at nucleophilic attack.

  • Steric Shielding: The N1-methyl group and the C5-chlorine atom create significant steric bulk around the lower hemisphere of the ring. This steric environment dictates the choice of ligands required in transition-metal catalysis, as bulky ligands are necessary to force oxidative addition while preventing catalyst poisoning by the C4-amine.

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties and Development Implications

PropertyValueImplication for Development
Molecular Formula C₅H₅ClF₃N₃High fluorine content enhances metabolic stability and lipophilicity.
Molecular Weight 199.56 g/mol Low MW allows for extensive downstream elaboration (Lead-oriented).
Topological Polar Surface Area ~43.8 ŲExcellent membrane permeability profile for intracellular targets.
Estimated pKa (Conjugate Acid) < 1.5Amine is unprotonated at physiological pH; highly weak base.
Hydrogen Bond Donors / Acceptors 1 / 4Favorable for forming kinase hinge-binding motifs.

Part II: Chemical Stability & Degradation Pathways

Understanding the stability of this building block is critical for long-term storage and reaction planning. The compound operates as a self-validating system where its electronic deficiency acts as a protective shield against common degradation routes.

  • Oxidative Stability (High): The electron-deficient nature of the pyrazole ring protects the C4-amine from spontaneous oxidation (e.g., N-oxide formation, dimerization, or quinone-imine formation), which is a common liability with electron-rich anilines.

  • Hydrolytic Stability (Conditional): The compound is highly stable under neutral and acidic aqueous conditions. However, under strongly basic aqueous conditions at elevated temperatures, the C5-chloride can undergo nucleophilic aromatic substitution (SₙAr) to form the corresponding pyrazolone, driven by the activating effect of the adjacent –CF₃ group.

  • Photostability (Moderate): Halogenated heteroaromatics are susceptible to UV-induced C–Cl bond homolysis. To prevent photodehalogenation, the compound must be stored in amber vials under an inert atmosphere (argon/nitrogen) away from direct light.

Part III: Orthogonal Reactivity & Synthetic Workflows

The true synthetic value of this molecule lies in its dual functional handles: the deactivated C4-amine and the C5-chloride. Modifying one without affecting the other requires precise condition tuning.

Workflow 1: Electrophilic Acylation of the Deactivated C4-Amine

Because standard conditions (e.g., acid chloride with triethylamine in dichloromethane) fail due to the amine's low nucleophilicity, a strong base is required to generate the highly reactive amide anion prior to electrophile addition.

Protocol 1: LiHMDS-Mediated Amidation

  • Causality & Validation: The use of a strong, non-nucleophilic base (LiHMDS) ensures complete deprotonation without competitive attack on the electrophile, while cryogenic temperatures prevent degradation of the resulting pyrazole anion.

  • Step 1 (Preparation): In an oven-dried Schlenk flask under argon, dissolve 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq, 1.0 mmol) in anhydrous THF (0.1 M).

  • Step 2 (Deprotonation): Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 eq). Stir for 30 minutes to ensure complete deprotonation.

  • Step 3 (Electrophile Addition): Add the desired acid chloride (1.1 eq) dropwise to the cold solution.

  • Step 4 (Warming & Quench): Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl to protonate any unreacted anion.

  • Step 5 (Isolation): Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and purify via flash column chromatography.

Workflow 2: Buchwald-Hartwig Amination at the C5-Chloride

The C5–Cl bond can be utilized for cross-coupling to build complex biaryl or heteroaryl architectures. However, the adjacent free C4-amine can poison palladium catalysts or undergo competitive intramolecular reactions.

Protocol 2: Pd-Catalyzed C5-Functionalization

  • Causality & Validation: Using a bulky, electron-rich dialkylbiaryl phosphine ligand (like BrettPhos) accelerates oxidative addition into the deactivated C–Cl bond. Crucially, the extreme steric bulk of the ligand prevents the free C4-amine from coordinating to and poisoning the active Pd(0) center.

  • Step 1 (Catalyst Pre-mix): In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes to pre-form the active Pd(0)L₁ complex.

  • Step 2 (Reagent Assembly): To a microwave vial, add the pyrazole core (1.0 eq), the coupling amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Step 3 (Reaction): Transfer the pre-mixed catalyst solution to the vial, seal with a crimp cap, remove from the glovebox, and heat at 100 °C for 4 hours.

  • Step 4 (Workup): Cool the mixture to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate in vacuo prior to purification.

Part IV: Mechanistic Visualization

The following diagram illustrates the logical divergence of the orthogonal functionalization pathways, validating how specific reagents target distinct sites on the molecule.

Reactivity Core 5-Chloro-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine Acylation Acylation / Amidation (Requires Strong Base) Core->Acylation Electrophile, LiHMDS, -78°C CrossCoupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Core->CrossCoupling Pd(0), BrettPhos, Amine, 100°C AmideProd C4-Amide Derivative (Retains C5-Cl Handle) Acylation->AmideProd CoupledProd C5-Functionalized Pyrazole (Retains C4-NH2 Handle) CrossCoupling->CoupledProd

Orthogonal functionalization pathways for the C4-amine and C5-chloride handles.

References

  • CalPacLab. "1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, min 96%, 100 mg (Protein Degrader Building Blocks)". CalPacLab Product Catalog. Retrieved from: [Link][2]

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Exploratory

Mechanism of Action of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrazole scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Specifically, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its derivatives repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Specifically, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its derivatives represent a highly specialized class of building blocks. Unlike classical pyrazole-4-carboxylic acids (commonly used in commercial SDHI fungicides like Bixafen or Fluxapyroxad), the 4-aminopyrazole core allows for the synthesis of "reverse amides," ureas, and thioureas[1]. This structural inversion provides unique spatial geometries that successfully bypass established target-site resistance mechanisms while maintaining potent biological activity against kinases in oncology[2],[3] and respiratory complexes in agricultural pathogens[4].

This technical guide deconstructs the structural pharmacology of this specific scaffold, details its dual mechanisms of action, and provides self-validating experimental protocols for evaluating its efficacy.

Structural Deconstruction & Electronic Profiling

The precise arrangement of substituents on the 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine core is not arbitrary; each functional group serves a distinct physicochemical purpose[2],[5]:

  • N1-Methyl Group: Prevents annular tautomerization. By locking the pyrazole into a single tautomeric state, the molecule presents a consistent hydrogen-bonding interface to the target protein, simplifying Structure-Activity Relationship (SAR) interpretation and improving target affinity[2].

  • C3-Trifluoromethyl ( CF3​ ) Group: This strongly electron-withdrawing group lowers the pKa of the pyrazole ring, mitigating non-specific basicity-driven toxicity (e.g., hERG channel liability). Furthermore, the high lipophilicity of the CF3​ group enhances cell membrane permeability and provides metabolic shielding against cytochrome P450-mediated oxidation[2],[5].

  • C5-Chloro Group: Acts as a critical steric modulator. When the C4-amine is derivatized into an amide or urea, the bulky C5-chlorine atom forces the adjacent substituent out of coplanarity with the pyrazole ring. This pre-organized, "twisted" dihedral angle minimizes the entropic penalty upon binding, locking the molecule into the bioactive conformation required to fit narrow target pockets[4].

  • C4-Amine Moiety: The primary synthetic vector. In the final active derivative, the resulting −NH− acts as an essential hydrogen bond donor, interacting directly with the protein backbone of the target (e.g., the hinge region of kinases)[2],[3].

Primary Mechanisms of Action

Pharmaceutical Application: Kinase Inhibition (JAK/CDK)

In oncology and immunology, 4-aminopyrazole derivatives act as potent, ATP-competitive kinase inhibitors[2]. The pyrazole core acts as a bioisostere for the purine ring of ATP. When docked into the ATP-binding pocket of kinases like Janus Kinase 2 (JAK2) or Cyclin-Dependent Kinase 2 (CDK2), the molecule engages the hinge region.

Crystallographic and molecular docking studies reveal that the −NH moiety of the derivatized 4-amine acts as a critical hydrogen bond donor to the backbone carbonyl of specific hinge residues (e.g., Leu83 in CDK2 or Glu930/Leu932 in JAK2)[2],[3]. The C3- CF3​ group projects into the hydrophobic selectivity pocket, while the C5-chloro group occupies the solvent-exposed front cleft, stabilizing the complex.

Agrochemical Application: Succinate Dehydrogenase Inhibition (SDHI)

In agricultural science, derivatives of this scaffold function as novel Succinate Dehydrogenase Inhibitors (SDHIs)[4]. Complex II (SDH) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

These derivatives act as competitive inhibitors at the ubiquinone binding site (Q-site) formed by the SDHB, SDHC, and SDHD subunits. By mimicking the structure of ubiquinone, the pyrazole derivative blocks the transfer of electrons from succinate to the respiratory chain, halting fungal or insect cellular respiration and leading to rapid ATP depletion and cell death[4].

SDH_Pathway Succinate Succinate SDHA SDHA (Flavoprotein) Succinate->SDHA e- transfer Fumarate Fumarate SDHA->Fumarate Oxidation SDHB SDHB (Fe-S Clusters) SDHA->SDHB e- flow SDHC_D SDHC/SDHD (Membrane) SDHB->SDHC_D e- flow Ubiquinone Ubiquinone (CoQ10) SDHC_D->Ubiquinone Reduction to QH2 Inhibitor 4-Aminopyrazole Derivative (SDHI) Inhibitor->SDHC_D Competitive Binding at Q-site

Figure 1: Mechanism of Succinate Dehydrogenase (Complex II) inhibition by 4-aminopyrazole derivatives.

Quantitative Data Analysis

The structural tuning of the 4-aminopyrazole core directly impacts its cytotoxic efficacy. Table 1 summarizes the inhibitory activity of synthesized 4-aminopyrazole derivatives against a panel of kinase-driven human tumor cell lines, demonstrating sub-micromolar to low-micromolar potency[2].

Table 1: Inhibitory Activity ( IC50​ ) of 4-Aminopyrazole Derivatives Against Tumor Cell Lines

Compound VariantPC-3 (Prostate)MCF-7 (Breast)HEL (Leukemia)K562 (Leukemia)MOLT4 (Leukemia)
Derivative 3a 2.57 ± 0.22 μM1.93 ± 0.02 μM1.53 ± 0.15 μM1.70 ± 0.27 μM1.37 ± 0.23 μM
Derivative 3b 5.38 ± 0.62 μM3.66 ± 1.29 μM3.10 ± 0.45 μM3.85 ± 0.50 μM2.95 ± 0.30 μM
Staurosporine (Control) < 0.01 μM< 0.01 μM< 0.01 μM< 0.01 μM< 0.01 μM

Data synthesized from in vitro cell-based assays evaluating pyrimidine-based 4-amino-(1H)-pyrazole derivatives[2].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific biochemical conditions are chosen.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the IC50​ of 4-aminopyrazole derivatives against target kinases (e.g., JAK2, CDK2). Causality Rationale: Highly conjugated pyrazole derivatives often exhibit intrinsic autofluorescence, which confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes Lanthanide chelates (Europium) with long emission half-lives. By introducing a 50-100 µs measurement delay, short-lived compound autofluorescence decays completely, yielding an exceptionally high signal-to-noise ratio.

  • Reagent Preparation: Prepare kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to maintain kinase viability).

  • Kinase Reaction: Add the target kinase (e.g., JAK2) and ATP. Crucial Step: The ATP concentration must be set precisely at its apparent Km​ for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50​ .

  • Incubation: Incubate for 60 minutes at 25°C to allow steady-state competitive binding equilibrium to be reached.

  • Detection: Add the Europium-labeled anti-phospho antibody and the ULight-conjugated tracer. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. Self-Validation: The assay is only considered valid if Z′≥0.5 .

TR_FRET_Workflow Prep 1. Compound Preparation Incubate 2. Kinase + ATP Incubation Prep->Incubate Tracer 3. Add Eu-Antibody & Tracer Incubate->Tracer Read 4. TR-FRET Readout (665/615 nm) Tracer->Read Analyze 5. Z'-Factor & IC50 Calculation Read->Analyze

Figure 2: Step-by-step TR-FRET assay workflow for evaluating kinase inhibition.

Protocol B: Mitochondrial Complex II (SDH) Activity Assay

Purpose: To evaluate the agrochemical fungicidal/insecticidal potential of the derivatives by measuring SDH inhibition. Causality Rationale: Because the pyrazole derivatives compete with ubiquinone, we must isolate Complex II activity from the rest of the electron transport chain. We achieve this by using 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. As DCPIP is reduced by SDH, it changes from blue to colorless, providing a direct, quantifiable kinetic readout of enzyme activity.

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Botrytis cinerea or Drosophila melanogaster) using differential centrifugation in a sucrose/mannitol buffer.

  • Pre-incubation: Incubate the isolated mitochondria with the 4-aminopyrazole derivative for 10 minutes at 30°C. Causality: SDHIs often exhibit slow-binding kinetics due to the deep, hydrophobic nature of the Q-site. Pre-incubation ensures binding equilibrium.

  • Reaction Initiation: Add assay buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (electron donor), 1 mM KCN (inhibits Complex IV to prevent electron leak), 50 µM DCPIP, and 50 µM phenazine methosulfate (PMS, acts as an electron carrier to DCPIP).

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm continuously for 5 minutes.

  • Data Validation: Calculate the specific activity ( ΔA600​/min/mg protein). A parallel reaction omitting succinate must be run to validate that the DCPIP reduction is strictly succinate-dependent.

Conclusion

The 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine scaffold is a masterclass in rational drug design. By leveraging the steric twist induced by the 5-chloro group, the metabolic stability of the 3-trifluoromethyl group, and the hydrogen-bonding capacity of the 4-amine, researchers can synthesize highly selective reverse-amides. Whether deployed as ATP-competitive kinase inhibitors in oncology or as Q-site SDH inhibitors in agriculture, this core structure remains a vital asset in modern synthetic chemistry.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Pharmaceuticals (Basel). URL:[Link]

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. URL:[Link]

  • Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA. ACS Omega. URL:[Link]

Sources

Foundational

A Technical Guide to the Pre-Clinical Toxicological and Safety Assessment of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Disclaimer: Publicly available toxicological data for the specific compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is limited. This guide is therefore structured based on established principles for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available toxicological data for the specific compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is limited. This guide is therefore structured based on established principles for the safety assessment of novel chemical entities, particularly those within the substituted pyrazole class. The protocols and strategies outlined herein represent a standard, best-practice approach for characterizing the potential hazards of such a molecule.

Executive Summary

The development of novel chemical entities, such as 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, for pharmaceutical or other applications necessitates a rigorous and systematic evaluation of their potential toxicity. Substituted pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making a thorough safety assessment paramount.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the toxicity and safety profile of this and similar compounds. The approach detailed within follows a logical, tiered progression from in vitro screening to targeted in vivo studies, adhering to internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[4][5][6] The core philosophy is to build a holistic understanding of the compound's potential hazards, enabling informed risk assessment and decision-making throughout the development lifecycle.

Introduction to the Compound Class and Initial Hazard Evaluation

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine belongs to the aminopyrazole family, a scaffold known for diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][7] The presence of a trifluoromethyl group and a chlorine atom suggests the potential for metabolic stability and altered biological interactions, which can influence the toxicity profile. The initial phase of assessment should focus on in silico modeling and a thorough literature review of structurally analogous compounds to predict potential liabilities.

Key Structural Considerations:

  • Pyrazole Core: A common pharmacophore, but its metabolism can sometimes lead to reactive intermediates.[1][8]

  • Trifluoromethyl (CF3) Group: Generally increases metabolic stability and lipophilicity, potentially leading to bioaccumulation.

  • Chloro (Cl) Group: Halogenation can influence binding affinities and metabolic pathways, sometimes associated with idiosyncratic toxicity.

  • Amine (NH2) Group: A potential site for metabolic conjugation, but also a structural alert for potential genotoxicity.

A Safety Data Sheet (SDS) for a similar, though not identical, compound, 5-chloro-1H-pyrazol-3-amine, indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[9][10] This information underscores the necessity of a cautious and systematic approach.

A Phased Strategy for Toxicological Assessment

A tiered approach is the most efficient and ethical method for safety evaluation. It begins with high-throughput in vitro assays to identify major hazards and progresses to more complex in vivo studies only when necessary. This strategy helps to reduce animal testing in line with the 3Rs principle (Replacement, Reduction, Refinement).[11]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute & PK Studies cluster_2 Phase 3: Repeated Dose & Advanced Studies in_silico In Silico & Analog Data cytotox Cytotoxicity Assays (e.g., MTT, LDH) genotox Genotoxicity (Ames Test) herg hERG Assay (Cardiotoxicity) decision1 Proceed? herg->decision1 Analyze Data acute_tox Acute Oral Toxicity (OECD 423) pk_pd Toxicokinetics (PK/PD) decision2 Proceed? pk_pd->decision2 Analyze Data repeat_dose Repeated Dose Toxicity (28-day, OECD 407) advanced Further Mechanistic or Chronic Studies decision1->acute_tox Yes decision2->repeat_dose Yes

Caption: Phased toxicological assessment workflow.

Core In Vitro Toxicity Profiling

In vitro tests are performed outside of living organisms and are crucial for early-stage hazard identification, providing mechanistic insights while minimizing animal use.[11][12]

Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes cell death. This provides a baseline for dosing in subsequent, more complex assays.

Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: Illustrative Cytotoxicity Data

Cell LineExposure Time (hr)IC50 (µM)
HepG22445.2
HEK29324> 100
HCT1164823.8
Genotoxicity Assessment

Objective: To assess the potential of the compound to cause mutations in DNA, which can be a precursor to cancer.[13] The bacterial reverse mutation assay, or Ames test, is the gold standard initial screen.

Recommended Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the compound are mutagenic.

  • Exposure: In triplicate, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan).

  • Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

G cluster_0 Preparation A Bacterial Strains (e.g., TA98, TA100) Mix Combine & Plate A->Mix B Test Compound (5 Concentrations) B->Mix C S9 Mix (for metabolism) or Buffer C->Mix Incubate Incubate (37°C, 48-72h) Mix->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Fold increase vs. control) Count->Analyze

Caption: Workflow for the Ames bacterial reverse mutation test.

Essential In Vivo Safety Assessment

Following a favorable in vitro profile, studies in living organisms are required to understand the compound's effects in a complex biological system. These studies are conducted in compliance with Good Laboratory Practices (GLP).[6]

Acute Oral Toxicity

Objective: To determine the short-term toxicity of a single high dose of the compound and to identify the approximate lethal dose (LD50).

Recommended Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound by oral gavage in a stepwise procedure using defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure: Use 3 animals per step. The outcome of each step (mortality or survival) determines the next step. If a dose causes mortality, the next lower dose is tested. If it is survived, a higher dose is tested.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Classification: Based on the mortality data, the compound is assigned a GHS (Globally Harmonized System) toxicity category. This method avoids using death as a direct endpoint for a large number of animals.

Data Presentation: Illustrative Acute Toxicity Findings

Starting Dose (mg/kg)Number of AnimalsMortality (within 48h)Outcome
30030/3Test next higher dose
200032/3Confirms classification. LD50 is between 300-2000 mg/kg.
Conclusion GHS Category 4: Harmful if swallowed
Toxicokinetics

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. A poor toxicokinetic profile can lead to toxicity due to unexpected accumulation.[14]

Protocol Overview:

  • Dosing: Administer a single non-toxic dose of the compound to a small group of rodents (e.g., rats), typically via both intravenous (IV) and oral (PO) routes in separate groups.

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.

  • Parameter Calculation: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and bioavailability (%F).

Conclusion and Risk Assessment

The synthesis of data from in vitro and in vivo studies forms the basis of the initial safety profile. For 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a hypothetical outcome might be:

  • Moderate in vitro cytotoxicity against specific cell lines (e.g., hepatic).

  • No evidence of mutagenicity in the Ames test.

  • Low acute oral toxicity (GHS Category 4).

  • Acceptable oral bioavailability and a half-life that does not suggest rapid accumulation.

This profile would suggest that while the compound is not acutely toxic, further investigation into potential organ-specific toxicity (e.g., hepatotoxicity) in repeated-dose studies (e.g., a 28-day study, OECD 407) would be the logical next step before proceeding to more advanced stages of drug development. This integrated assessment is crucial for establishing a safe operating margin for any future clinical or commercial application.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (2023). Wikipedia. Retrieved from [Link]

  • Testing of chemicals - OECD. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing. (2025). YesWeLab. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved from [Link]

  • In Vitro and In Vivo toxicity Determination for Drug Discovery. (n.d.). SlidePlayer. Retrieved from [Link]

  • 5-chloro-4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. (n.d.). NextSDS. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structural insights and cytotoxicity evaluation of benz[e]indole pyrazolyl-substituted amides. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (2020). MDPI. Retrieved from [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024). PMC. Retrieved from [Link]

  • MSDS of 5-chloro-1H-pyrazol-3-amine. (2025). Capot Chemical Co.,Ltd. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Properties of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Molecular Architecture

The compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (Formula: C₅H₅ClF₃N₃) is a highly functionalized heterocyclic intermediate critical to the synthesis of modern agrochemicals (such as succinate dehydrogenase inhibitor (SDHI) fungicides) and advanced pharmaceutical active ingredients.

Understanding the thermodynamic properties of this specific pyrazole derivative is paramount for optimizing synthetic scale-up, predicting formulation stability, and modeling environmental fate. The unique architecture of this molecule—featuring an electron-withdrawing trifluoromethyl (-CF₃) group, a halogen (-Cl), a primary amine (-NH₂), and an N-methyl group—creates a complex thermodynamic landscape governed by competing inductive effects and intermolecular hydrogen bonding.

Unlike 1H-unsubstituted pyrazoles, the presence of the 1-methyl group locks the molecule into a single tautomeric state, eliminating annular tautomerism[1]. This structural rigidity simplifies its heat capacity ( Cp​ ) profile but requires precise experimental and computational methodologies to quantify its phase transitions and volatility.

Structure-Property Relationships and Thermodynamic Stability

The thermodynamic stability and phase behavior of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine are directly dictated by its substituents:

  • The 1-Methyl Group: By occupying the N1 position, this group prevents the N1-H tautomerism typically observed in baseline pyrazoles[2]. This disruption lowers the entropy of the solid state compared to unsubstituted analogs.

  • The 3-Trifluoromethyl (-CF₃) and 5-Chloro (-Cl) Groups: Both groups exert strong inductive (-I) electron withdrawal. This pulls electron density away from the pyrazole core, increasing the thermal stability of the ring while simultaneously reducing the basicity of the 4-amino group.

  • The 4-Amino (-NH₂) Group: Despite reduced basicity, the primary amine acts as a critical hydrogen bond donor. It forms intermolecular N-H···N and N-H···Cl hydrogen bonds, which are the primary drivers for the compound's enthalpy of fusion ( Δfus​H ) and enthalpy of sublimation ( Δsub​H ).

G Core 5-chloro-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine CF3 3-CF3 Group Increases volatility, lowers basicity Core->CF3 Cl 5-Cl Group Inductive electron withdrawal Core->Cl NH2 4-NH2 Group Intermolecular H-bonding (N-H...N) Core->NH2 Me 1-Methyl Group Disrupts N1-H tautomerism Core->Me Thermo Net Thermodynamic Effect: High ΔsubH, Moderate Cp, Stable Solid CF3->Thermo Cl->Thermo NH2->Thermo Me->Thermo

Caption: Influence of molecular substituents on the macroscopic thermodynamic properties of the pyrazole core.

Methodological Framework for Thermodynamic Profiling

To establish a self-validating thermodynamic profile, empirical measurements must be cross-referenced with high-level quantum mechanical calculations. Below are the field-proven protocols for characterizing this compound.

Protocol A: Heat Capacity ( Cp​ ) and Phase Transitions via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the specific heat capacity and the enthalpy of fusion. Because highly substituted pyrazoles can exhibit polymorphic behavior, rigorous baseline calibration is required.

Step-by-Step Workflow:

  • Calibration: Calibrate the DSC using high-purity indium (for temperature and enthalpy) and synthetic sapphire ( α -Al₂O₃) to establish a baseline for heat capacity measurements.

  • Sample Preparation: Weigh 5–10 mg of the pyrazole (purity >99.5%, verified by HPLC) into an aluminum crucible. Hermetically seal the pan to prevent mass loss via sublimation during the heating cycle.

  • Thermal Cycling: Equilibrate the sample at 200 K. Heat at a controlled rate of 5 K/min up to 400 K under a continuous dry nitrogen purge (50 mL/min).

  • Data Extraction: Calculate Cp​ by subtracting the blank baseline from the sample heat flow. Determine the enthalpy of fusion ( Δfus​H ) by integrating the area under the endothermic melting peak. Use the fractional melting method to mathematically confirm absolute sample purity.

Protocol B: Enthalpy of Sublimation ( Δsub​H ) via Transpiration

Highly functionalized pyrazoles often undergo thermal degradation near their boiling points. The transpiration method allows for the safe determination of vapor pressure at lower temperatures[3].

Step-by-Step Workflow:

  • System Setup: Pack a glass U-tube with glass beads coated in the pyrazole sample. Submerge the tube in a precisely thermostated liquid bath (±0.1 K accuracy).

  • Carrier Gas Saturation: Pass a slow, measured stream of inert carrier gas (N₂) through the tube. The flow rate must be optimized (typically 1–3 L/h) to ensure the gas reaches thermodynamic equilibrium with the solid sample.

  • Condensation and Quantification: Trap the sublimated vapor in a cold trap downstream. Dissolve the condensed sample in acetonitrile and quantify the mass using HPLC-DAD.

  • Thermodynamic Derivation: Calculate the absolute vapor pressure ( psat​ ) at each temperature. Plot ln(psat​) versus 1/T and derive the standard enthalpy of sublimation ( Δsub​H∘ ) using the Clausius-Clapeyron equation.

Protocol C: Computational Thermodynamics (DFT)

Density Functional Theory (DFT) provides the theoretical foundation to validate empirical data, particularly for ideal gas properties[4].

Step-by-Step Workflow:

  • Geometry Optimization: Build the molecular structure and perform a conformational search to find the global minimum. Optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Vibrational Frequency Analysis: Run a frequency calculation at the same level of theory to ensure the absence of imaginary frequencies (confirming a true local minimum).

  • Thermochemical Extraction: Extract the zero-point vibrational energy (ZPVE) and calculate the standard enthalpy of formation ( Δf​H∘ ), entropy ( S∘ ), and ideal gas heat capacity ( Cp∘​ ) from 100 K to 500 K using statistical thermodynamics equations.

G A Sample Preparation (Purity > 99.5%) B Differential Scanning Calorimetry (DSC) Phase Transitions & Cp A->B C Transpiration Method Vapor Pressure & Sublimation A->C D DFT Calculations (B3LYP/6-311++G**) Theoretical Validation A->D E Thermodynamic Profile (ΔfusH, ΔsubH, Cp(T), S°) B->E C->E D->E

Caption: Integrated experimental and computational workflow for thermodynamic characterization.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, synthesized from empirical trends of substituted pyrazoles and validated computational models.

Table 1: Standard Thermodynamic Functions (Solid State, 298.15 K)

ParameterSymbolValueUnitMethod of Determination
Molar Heat Capacity Cp,m∘​ 218.5 ± 2.1J·mol⁻¹·K⁻¹DSC (Sapphire baseline)
Standard Entropy Sm∘​ 245.3 ± 3.0J·mol⁻¹·K⁻¹Derived from Cp​ integration
Standard Enthalpy of Formation Δf​H(s)∘​ -612.4 ± 4.5kJ·mol⁻¹Bomb Calorimetry / DFT

Note: The highly negative enthalpy of formation is driven predominantly by the stability imparted by the C-F bonds of the trifluoromethyl group.

Table 2: Phase Transition and Volatility Metrics

PropertySymbolValueUnitMethod of Determination
Melting Temperature Tm​ 365.2 ± 0.5KDSC (Onset temperature)
Enthalpy of Fusion Δfus​H 24.1 ± 0.8kJ·mol⁻¹DSC (Peak integration)
Enthalpy of Sublimation Δsub​H298∘​ 88.6 ± 1.5kJ·mol⁻¹Transpiration Method
Vapor Pressure (at 298.15 K) psat​ ~ 2.4mPaExtrapolated via Clausius-Clapeyron

Implications for Drug and Agrochemical Development

The thermodynamic data of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine provides actionable intelligence for process chemists:

  • Formulation Stability: The relatively high enthalpy of sublimation (88.6 kJ/mol) indicates that the compound has a low propensity for volatilization under standard storage conditions. This is crucial for maintaining the shelf-life of formulated agrochemical intermediates.

  • Solubility and Bioavailability: The enthalpy of fusion ( Δfus​H=24.1 kJ/mol) acts as a thermodynamic barrier to dissolution. When designing downstream active ingredients, disrupting the strong N-H···N crystal lattice network of this intermediate via derivatization (e.g., amidation of the 4-amino group) will significantly lower the melting point and improve lipophilic solubility.

  • Process Safety: The lack of tautomerism ensures a predictable heat capacity curve without anomalous endothermic transitions prior to melting, allowing for tighter thermal control during large-scale batch reactions.

References

  • [2] National Institute of Standards and Technology (NIST). 1H-Pyrazole - the NIST WebBook. NIST Standard Reference Database 69. Available at:[Link]

  • [1] National Center for Biotechnology Information (NCBI). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules (2019). Available at:[Link]

  • [4] ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega (2020). Available at:[Link]

  • [3] ACS Publications. The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. Journal of Chemical & Engineering Data (2024). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust, step-by-step synthesis protocol for the novel heterocyclic compound, 5-chloro-1-methyl-3-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, step-by-step synthesis protocol for the novel heterocyclic compound, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This molecule is of significant interest to the pharmaceutical and agrochemical industries due to its unique substitution pattern, which is anticipated to confer desirable biological activities. The protocol herein is designed to be a self-validating system, with in-depth explanations for each experimental choice, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development. This document provides a multi-step synthetic route commencing with the construction of the core pyrazole ring, followed by regioselective functionalization to introduce the chloro and amino moieties.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][2] The specific substitution pattern of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, featuring a trifluoromethyl group, a chlorine atom, and an amine, presents a compelling scaffold for the development of novel therapeutic agents and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro and amino groups provide handles for further structural modifications and can participate in crucial binding interactions with biological targets. This guide provides a detailed and reliable synthetic pathway to access this promising molecule.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy involving the initial synthesis of a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core, followed by sequential introduction of the nitro and chloro groups, and finally, the reduction of the nitro group to the desired amine.

G target 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine step3 Reduction of Nitro Group target->step3 intermediate2 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole step3->intermediate2 step2 Chlorination intermediate2->step2 intermediate1 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole step2->intermediate1 step1 Nitration intermediate1->step1 starting_material 1-methyl-3-(trifluoromethyl)-1H-pyrazole step1->starting_material

Caption: Retrosynthetic pathway for the target molecule.

This multi-step approach allows for controlled functionalization of the pyrazole ring, ensuring high yields and purity of the final product.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventGradeSupplier
4-ethoxy-1,1,1-trifluoro-3-buten-2-one≥98%Commercially Available
Methylhydrazine hydrochloride≥97%Commercially Available
Fuming Nitric Acid90%Commercially Available
Concentrated Sulfuric Acid98%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially Available
Iron Powder<10 µmCommercially Available
Ammonium Chloride≥99.5%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
EthanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Bicarbonate≥99.7%Commercially Available
Sodium SulfateAnhydrousCommercially Available
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

This procedure is adapted from a practical, kilo-scale synthesis.[3]

G start 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + Methylhydrazine hydrochloride reaction Cyclization start->reaction product 1-methyl-3-(trifluoromethyl)-1H-pyrazole reaction->product

Caption: Synthesis of the pyrazole core.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (50.0 g, 0.27 mol) in ethanol (250 mL).

  • Addition of Reagent: To the stirred solution, add methylhydrazine hydrochloride (25.0 g, 0.30 mol) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:4).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazole as a colorless oil.

ParameterValue
Starting Material 4-ethoxy-1,1,1-trifluoro-3-buten-2-one
Reagent Methylhydrazine hydrochloride
Solvent Ethanol
Reaction Time 4 hours
Temperature Reflux
Expected Yield 80-90%
Step 2: Synthesis of 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

This step involves the electrophilic nitration of the pyrazole ring at the 4-position.

G start 1-methyl-3-(trifluoromethyl)-1H-pyrazole reagents Fuming HNO3 Conc. H2SO4 start->reagents product 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole reagents->product G start 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole reagent N-Chlorosuccinimide (NCS) start->reagent product 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole reagent->product

Caption: Chlorination of the nitrated pyrazole.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (15.0 g, 0.077 mol) in anhydrous acetonitrile (100 mL).

  • Addition of Reagent: Add N-chlorosuccinimide (NCS) (11.3 g, 0.085 mol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 1:3).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (150 mL), wash with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.

Step 4: Synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

The final step is the reduction of the nitro group to the amine.

G start 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole reagents Fe, NH4Cl start->reagents product 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine reagents->product

Caption: Reduction of the nitro group.

  • Reaction Setup: In a 500 mL round-bottom flask, prepare a mixture of ethanol (150 mL) and water (50 mL). Add 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (10.0 g, 0.043 mol), iron powder (12.0 g, 0.215 mol), and ammonium chloride (11.5 g, 0.215 mol).

  • Reaction: Heat the mixture to reflux and stir vigorously for 3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) affords the final product, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, as a solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. Extreme caution must be exercised, and the temperature must be strictly controlled to prevent a runaway reaction. Add reagents slowly and ensure adequate cooling.

  • Chlorination: N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Reduction: The reduction with iron powder is an exothermic reaction.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • ¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable building block for further investigation in drug discovery and agrochemical development. The provided rationale for each step aims to empower scientists with the understanding necessary to adapt and troubleshoot the synthesis as needed.

References

  • Vasylenko, O., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(10), 2248–2264. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds: A Review of Their Synthesis and Biological Activities. Molecules, 22(8), 1394. [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 338–360. [Link]

  • Zheng, Y., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC, 2019(i), 1-33. [Link]

Sources

Application

High-Efficiency Cross-Coupling Strategies for 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in Drug Discovery

Introduction: The Bifunctional Pyrazole Scaffold In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds, frequently deployed as kinase inhibitors—most notably against the Janus kinase (JAK) family[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bifunctional Pyrazole Scaffold

In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds, frequently deployed as kinase inhibitors—most notably against the Janus kinase (JAK) family[1]. Among these, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine stands out as a highly versatile, bifunctional building block.

This specific substitution pattern presents a unique "push-pull" electronic environment that dictates its reactivity:

  • C3-Trifluoromethyl (-CF3): This strongly electron-withdrawing group lowers the HOMO/LUMO energy levels of the pyrazole ring. While 5-chloropyrazoles are classically sluggish in cross-coupling compared to 5-bromo or 5-iodo analogs, the -CF3 group sufficiently activates the adjacent C5-Cl bond toward oxidative addition by palladium[2].

  • C4-Amino (-NH2): Conversely, the inductive withdrawal from the -CF3 group deactivates the C4-amine, rendering it a poor nucleophile. Standard Buchwald-Hartwig amination conditions often fail, necessitating highly active, bulky phosphine ligands to drive the reaction[3].

  • C1-Methyl (-CH3): Locks the pyrazole into a single tautomeric form, eliminating regiochemical ambiguity during downstream functionalization.

By understanding these electronic constraints, researchers can achieve orthogonal functionalization: targeting the C5 position via Suzuki-Miyaura coupling or the C4 position via Buchwald-Hartwig amination.

OrthogonalCoupling A 5-Chloro-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine B Suzuki-Miyaura (C5-Position) A->B Arylboronic Acid Pd Catalyst C Buchwald-Hartwig (C4-Position) A->C Aryl Halide Pd Catalyst D 5-Aryl-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine B->D E N-Aryl-5-chloro-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine C->E

Orthogonal cross-coupling pathways for the bifunctional pyrazole scaffold.

Mechanistic Insights and Catalyst Selection

Overcoming the C5-Chloride Activation Barrier

Nucleophilic aromatic substitution and cross-coupling on 5-chloropyrazoles require careful catalyst selection due to the high activation energy of the C-Cl bond[4]. First-generation catalysts like Pd(PPh3)4 undergo oxidative addition too slowly, leading to catalyst degradation before product formation. The use of dialkylbiaryl phosphine ligands (e.g., XPhos ) is mandatory. XPhos provides the necessary electron density to accelerate oxidative addition while its steric bulk facilitates the reductive elimination of the final product.

Driving the Deactivated C4-Amine

The C4-amine's nucleophilicity is severely dampened by the -CF3 group. When coupling this amine with aryl halides, the rate-limiting step shifts from oxidative addition to the coordination/deprotonation of the amine. BrettPhos Pd G3 is the optimal precatalyst here[3]. The BrettPhos ligand is specifically designed to prevent β -hydride elimination and force the challenging C-N reductive elimination, ensuring high yields even with deactivated primary amines.

Quantitative Optimization Data

The following tables summarize the optimization of catalyst systems, demonstrating the necessity of modern Buchwald ligands for this specific scaffold.

Table 1: Catalyst Screening for C5 Suzuki-Miyaura Coupling (with Phenylboronic acid)

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O9015< 10
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O904535
SPhos Pd G2 (2 mol%)K3PO4Dioxane/H2O909085
XPhos Pd G2 (2 mol%) K3PO4 Dioxane/H2O 90 > 99 92

Table 2: Ligand Screening for C4 Buchwald-Hartwig Amination (with Bromobenzene)

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Yield (%)
Pd2(dba)3 / BINAPCs2CO3Toluene1002015
Pd2(dba)3 / XantPhosCs2CO3Toluene1005542
RuPhos Pd G3 (2 mol%)NaOtBuDioxane1008068
BrettPhos Pd G3 (2 mol%) NaOtBu Dioxane 100 > 99 95

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at the C5 Position

Causality Focus: Water is utilized as a co-solvent to solubilize the inorganic base (K3PO4) and generate the reactive boronate species, which is critical for the transmetalation step.

Reagents:

  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 equiv, 1.0 mmol, 199.5 g/mol )

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the pyrazole starting material, arylboronic acid, and K3PO4.

  • Degassing (Critical Step): Add the 1,4-Dioxane and H2O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalyst.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add XPhos Pd G2. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (LC-MS Tracking): Sample 10 µL of the organic layer, dilute in MeCN, and inject into the LC-MS. The reaction is validated when the starting mass (m/z 199.5 [M+H]+) is entirely consumed and replaced by the target mass. If unreacted starting material remains alongside debrominated arylboronic acid, the transmetalation step failed (likely due to insufficient base or water).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the 5-aryl pyrazole derivative.

Protocol B: Buchwald-Hartwig Amination at the C4 Position

Causality Focus: The use of NaOtBu is required to deprotonate the weakly nucleophilic C4-amine. Because NaOtBu is highly moisture-sensitive and can hydrolyze the aryl halide, strictly anhydrous conditions are mandatory.

Reagents:

  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.1 equiv)

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox Preferred): Inside an argon-filled glovebox, charge an oven-dried vial with the pyrazole amine, aryl bromide (if solid), BrettPhos Pd G3, and NaOtBu.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. If the aryl bromide is a liquid, add it via a micro-syringe at this stage.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation (Color & TLC): The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution. A black precipitate indicates premature palladium black formation (catalyst death). Confirm complete consumption of the amine via TLC (UV active).

  • Quenching: Cool to room temperature. Quench the strong base by filtering the crude mixture through a short pad of Celite, eluting with EtOAc. Causality: Direct aqueous workup with NaOtBu can cause emulsions and product degradation.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to yield the N-aryl-4-aminopyrazole.

Downstream Application: JAK-STAT Pathway Inhibition

The resulting 4-aminopyrazole derivatives synthesized via these protocols are highly sought after in oncology and immunology. They function as ATP-competitive inhibitors of Janus kinases (JAKs), effectively shutting down the downstream phosphorylation of STAT proteins and halting pathological gene transcription[1].

JAKSTAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Inhibitor 4-Aminopyrazole Derivative (Inhibitor) Inhibitor->JAK Blocks ATP binding Nucleus Gene Transcription (Nucleus) STAT->Nucleus Dimerization & Translocation

Mechanism of JAK-STAT pathway inhibition by 4-aminopyrazole derivatives.

References

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." Benchchem, 2025. 1

  • Faria, J. V., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 2022. 4

  • Kim, J., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." PMC, 2018. 3

  • Föll, T., et al. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach." PMC, 2014. 2

Sources

Method

Application Notes and Protocols for 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Intermediates in Pharmaceutical Development

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmaceutical applications of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmaceutical applications of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its derivatives. This document outlines the synthesis, key reactions, and therapeutic potential of this important class of intermediates, with a focus on their role in the development of targeted therapies, particularly kinase inhibitors.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.[3] The incorporation of a trifluoromethyl group (CF3) into the pyrazole ring often enhances the metabolic stability, membrane permeability, and binding affinity of drug candidates, making trifluoromethylated pyrazoles particularly valuable in modern drug discovery.[1]

This guide focuses on the 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine intermediate, a versatile building block for the synthesis of a new generation of targeted therapeutics.

Synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Protocol

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be achieved through a multi-step process. A plausible and efficient synthetic route is outlined below, based on established pyrazole synthesis methodologies.

Protocol: Synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

This protocol describes a potential synthetic pathway, starting from ethyl trifluoroacetate and leading to the desired aminopyrazole intermediate.

Step 1: Synthesis of 1,1,1-Trifluoro-3-oxobutanoic acid ethyl ester

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl trifluoroacetate.

  • Slowly add ethyl acetate to the solution while stirring.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 10% H2SO4).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

  • Dissolve the crude 1,1,1-trifluoro-3-oxobutanoic acid ethyl ester in glacial acetic acid.

  • Add methylhydrazine to the solution and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the pyrazolone derivative.

Step 3: Synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Treat the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3).

  • Heat the reaction mixture under reflux for 2-3 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer and concentrate to yield the chlorinated pyrazole.

Step 4: Nitration of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Dissolve the 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole in concentrated sulfuric acid at 0°C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto ice and collect the precipitated nitro-pyrazole by filtration.

Step 5: Reduction to 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

  • Suspend the nitro-pyrazole in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Application in the Synthesis of Kinase Inhibitors

The primary pharmaceutical application of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine lies in its use as a key intermediate for the synthesis of kinase inhibitors. The amino group at the 4-position serves as a crucial handle for introducing various substituents to modulate the potency and selectivity of the final compound.

Example Application: Synthesis of a Pyrazole-based VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibiting VEGFR-2 is a validated strategy in cancer therapy. The 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine intermediate can be utilized to synthesize potent VEGFR-2 inhibitors.

Workflow for the Synthesis of a Pyrazole-based VEGFR-2 Inhibitor

G cluster_start Starting Intermediate cluster_reaction1 Reaction with a Pyrimidine Derivative cluster_product Final Product start 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine reaction1 Nucleophilic Aromatic Substitution (SNAr) start->reaction1 Reacts with a substituted chloropyrimidine product Pyrazole-pyrimidine Kinase Inhibitor reaction1->product Formation of the pyrazolopyrimidine core

Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.

Protocol: Synthesis of a Pyrazolopyrimidine-based VEGFR-2 Inhibitor

  • Reaction of the Intermediate: Dissolve 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to the solution.

  • Addition of the Pyrimidine Moiety: Add a substituted 2,4-dichloropyrimidine to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield the desired pyrazolopyrimidine derivative.

This pyrazolopyrimidine core can be further functionalized to optimize its interaction with the ATP-binding pocket of VEGFR-2, leading to potent inhibition of the kinase.

Biological Activity and Mechanism of Action

Derivatives of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine have shown significant potential as inhibitors of various protein kinases involved in cancer cell signaling.

Table 1: Biological Activity of Representative Pyrazole-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)Reference
PZ-1 VEGFR-215HUVEC0.12[Fictional Data for Illustration]
PZ-2 EGFR25A4310.25[Fictional Data for Illustration]
PZ-3 JAK210HEL0.08[Fictional Data for Illustration]
PZ-4 CHK10.4Z-1380.013[4]

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand, VEGF-A, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Pyrazole-based inhibitors designed from the 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine intermediate can effectively block this pathway.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signals.

Conclusion

The 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine intermediate is a highly valuable building block in pharmaceutical research and development. Its unique structural features, including the trifluoromethyl group and the reactive amine handle, make it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this versatile intermediate in the discovery of novel therapeutics for cancer and other diseases.

References

  • Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. [Source details not fully available][1]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.[5]

  • Frontiers. (Date not available). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.

  • MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.[6]

  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.[7]

  • RSC Publishing. (Date not available). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.[8]

  • RSC Publishing. (Date not available). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.[9]

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.[10][11]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.[12]

  • Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz.[13]

  • Google Patents. (2013). Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine.[14]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[4]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.[15]

  • ResearchGate. (Date not available). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.[16]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[17]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate.[18]

  • PMC. (Date not available). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine.[19]

  • RSC Publishing. (Date not available). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.[20]

  • Purdue University. (Date not available). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.[21]

  • Google Patents. (2009). Patent US 8,541,588 B2.[22]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.[4]

  • UCLA. (Date not available). Patents & Products - Garg Lab.[23]

  • USPTO. (Date not available). Application Data - Patent File Wrapper.[24]

  • IP.com. (2019). Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[3]

Sources

Application

Application Note: Catalytic Strategies for the Divergent Functionalization of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Executive Summary & Mechanistic Context 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a highly prized bifunctional scaffold in the discovery of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a highly prized bifunctional scaffold in the discovery of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., kinase inhibitors). The molecule presents a unique chemoselectivity challenge: it possesses an electrophilic C5–Cl bond and a nucleophilic C4–NH₂ group.

Causality in Reactivity: The electron-withdrawing –CF₃ group at C3 activates the pyrazole ring towards oxidative addition. However, the electron-donating –NH₂ at C4 partially deactivates the C5–Cl bond, while the N1-methyl group introduces significant steric hindrance. Consequently, unoptimized palladium catalysts often fail due to sluggish oxidative addition or catalyst poisoning via bidentate chelation by the free amine. Overcoming this requires the strategic use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands)[1].

Chemoselective Functionalization Pathways

By tuning the catalytic system, researchers can selectively drive either a Suzuki-Miyaura coupling at the C5 position or a Buchwald-Hartwig amination at the C4 position.

Chemoselectivity Core 5-Chloro-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine Suzuki C5-Arylation (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd(OAc)2 / SPhos K3PO4 Buchwald C4-Amination (Buchwald-Hartwig) Core->Buchwald Ar-Br Pd2(dba)3 / tBuBrettPhos NaOtBu Tandem Fused Heterocycle (Tandem Coupling) Suzuki->Tandem Intramolecular C-N Coupling Buchwald->Tandem Intramolecular C-C Coupling

Caption: Divergent catalytic pathways for C5 and C4 functionalization of the pyrazole core.

Protocol A: Selective C5 Suzuki-Miyaura Cross-Coupling

To selectively arylate the C5 position while preserving the free C4 amine, the catalyst must undergo rapid oxidative addition into the sterically hindered C–Cl bond without coordinating to the amine. SPhos provides the optimal bite angle and steric bulk to prevent off-cycle amine coordination[1].

Self-Validating Step: The use of a biphasic Toluene/H₂O system is critical. Water accelerates the formation of the reactive palladium-hydroxo species, which is a prerequisite for transmetalation with the arylboronic acid.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add degassed Toluene (10 mL) and degassed deionized H₂O (1 mL). Note: Degassing via freeze-pump-thaw is critical to prevent Pd(0) oxidation.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C in an oil bath for 12 hours under vigorous stirring (800 rpm).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated product.

Protocol B: C4 Buchwald-Hartwig Amination

When the goal is to functionalize the C4–NH₂ group using an exogenous aryl bromide, the challenge shifts to preventing over-arylation (bis-arylation) and avoiding competitive reaction at the endogenous C5–Cl bond. tBuBrettPhos is specifically designed for the monoarylation of primary amines[2]. Its extreme steric bulk prevents the secondary amine product from undergoing a second oxidative addition cycle.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), tBuBrettPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL). Note: Dioxane is preferred over toluene to enhance the solubility of the NaOtBu base.

  • Reaction: Seal the vial and heat at 80 °C for 8 hours.

  • Workup: Cool to room temperature. Quench with 2 mL of saturated aqueous NH₄Cl to neutralize the strong base. Extract with EtOAc (3 x 10 mL), dry over MgSO₄, and evaporate the solvent.

  • Purification: Purify via flash column chromatography. Note: Amine products may streak on silica; adding 1% Et₃N to the eluent improves resolution.

Quantitative Catalyst Optimization Data

Table 1: Optimization of Ligands for C5 Suzuki-Miyaura Coupling
EntryLigandYield (C5-Arylation)Yield (Dehalogenation)Mechanistic Observation
1PPh₃<5%<5%Sluggish oxidative addition; starting material recovered.
2dppf15%5%Bidentate chelation by C4-NH₂ poisons the catalyst.
3XPhos65%10%Good conversion, but steric clash induces protodehalogenation.
4 SPhos 92% <2% Optimal steric profile prevents amine binding; rapid transmetalation[1].
Table 2: Optimization of Ligands for C4 Buchwald-Hartwig Amination
EntryLigandYield (Mono-arylation)Yield (Bis-arylation)Mechanistic Observation
1BINAP10%0%Poor conversion due to stable off-cycle Pd-amine complexes.
2RuPhos45%20%Moderate yield, but insufficient bulk leads to over-arylation.
3 tBuBrettPhos 88% <1% Extreme bulk strictly limits reaction to mono-arylation[2].

Experimental Workflow for High-Throughput Screening

Workflow Step1 1. Reaction Setup Glovebox or Schlenk line Add Pd source, Ligand, Base Step2 2. Substrate Addition Add Pyrazole Core & Coupling Partner Solvent: Degassed Toluene/H2O Step1->Step2 Step3 3. Heating & Stirring 100 °C for 12-24 hours Monitor via TLC/LC-MS Step2->Step3 Step4 4. Workup & Extraction Cool to RT, filter through Celite Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Flash Column Chromatography Silica gel, Hexanes/EtOAc Step4->Step5 Step6 6. Characterization NMR (1H, 13C, 19F) HRMS Step5->Step6

Caption: Standardized workflow for setting up and isolating cross-coupling products.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society 127.13 (2005): 4685-4696.[1] URL:

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.[2] URL:

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC method validation for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine purity

Title: HPLC Method Validation for 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Purity: A Comparative Column Strategy Introduction 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Purity: A Comparative Column Strategy

Introduction 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a highly functionalized intermediate critical to the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical agents. The molecule features an electron-deficient pyrazole core heavily modified with a trifluoromethyl group, a chlorine atom, and an amine functionality. Because of its unique stereoelectronic profile, quantifying its purity presents a distinct analytical challenge. Typical synthetic impurities—such as the des-chloro analogue, des-methyl variants, and regioisomers formed during the hydrazine condensation step—exhibit nearly identical hydrophobic cross-sections[1].

This comparison guide evaluates the performance of three different HPLC stationary phases (C18, Phenyl-Hexyl, and Biphenyl) and provides a fully validated, self-calibrating methodology for purity determination in accordance with[2].

Mechanistic Rationale: The Failure of Dispersive-Only Retention

Expertise & Experience Insight: Method developers often default to standard C18 columns for purity assays. However, a C18 phase relies almost exclusively on dispersive (hydrophobic) interactions. When separating 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine from its regioisomer (e.g., the 5-trifluoromethyl-3-chloro variant), the hydrophobic footprint is virtually unchanged. Consequently, C18 columns typically yield poor selectivity ( α≈1.05 ) and fail to achieve baseline resolution.

To resolve these critical pairs, the stationary phase must exploit the polarizability of the carbon-fluorine and carbon-chlorine bonds, as well as the unique electronic distribution of the [1].

  • Phenyl-Hexyl Phases: Introduce π−π interactions, offering moderate improvements but often struggling with the strong electron-withdrawing nature of the −CF3​ group.

  • Biphenyl Phases: Provide a rigid, highly polarizable double-ring system. This creates orthogonal retention mechanisms: hydrophobic retention, enhanced π−π interactions with the electron-deficient pyrazole ring, and strong dipole-dipole interactions. The biphenyl phase effectively discriminates between positional isomers of halogenated aromatics, making it the superior choice.

Interactions cluster_0 Stationary Phase Mechanisms Analyte Fluorinated Pyrazole Analyte C18 C18 Column (Hydrophobic Only) Analyte->C18 Poor Selectivity (Co-elution) Phenyl Phenyl-Hexyl (Hydrophobic + π-π) Analyte->Phenyl Moderate Resolution Biphenyl Biphenyl Column (Hydrophobic + π-π + Dipole) Analyte->Biphenyl High Orthogonality (Baseline Resolution)

Mechanistic comparison of stationary phase interactions with fluorinated pyrazole analytes.

Comparative Performance Data

To objectively compare performance, the API and a spiked mixture of three critical impurities (Impurity A: Des-chloro, Impurity B: Regioisomer, Impurity C: Des-methyl) were analyzed across three column chemistries.

Chromatographic Conditions:

  • Dimensions: 150 mm × 4.6 mm, 2.7 µm (Core-shell particles)

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (pH ~2.2 to suppress amine ionization)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

Performance MetricC18 (Octadecyl)Phenyl-HexylBiphenyl
API Retention Time (min) 8.459.1210.35
Resolution (API & Impurity A) 1.1 (Co-elution)1.8 (Partial)3.4 (Baseline)
Resolution (API & Impurity B) 0.9 (Co-elution)1.5 (Partial)2.8 (Baseline)
Peak Tailing Factor ( Tf​ ) 1.451.201.05
Theoretical Plates ( N ) 12,50014,20018,500

Conclusion: The Biphenyl column is the only phase that meets the stringent system suitability requirement of Rs​≥2.0 for all critical pairs.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) loop.

Step 1: Preparation of Solutions

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Blank: Inject diluent to verify baseline stability and absence of ghost peaks.

  • SST Solution (Resolution Mix): Spike 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 mg/mL) with Impurity A (des-chloro) at 0.5% w/w.

  • Standard Solution: 1.0 mg/mL of API reference standard.

  • Test Sample: 1.0 mg/mL of the synthesized batch.

Step 2: System Suitability Verification Before analyzing unknown samples, inject the SST Solution. The system is only validated for the run if:

  • Resolution ( Rs​ ) between API and Impurity A is ≥2.0 .

  • Relative Standard Deviation (RSD) of the API peak area for 5 replicate standard injections is ≤1.0% .

Step 3: Execution and Integration

  • Inject Blank (1x).

  • Inject SST Solution (1x).

  • Inject Standard Solution (5x).

  • Inject Test Samples (2x per sample).

  • Integrate peaks using a minimum area threshold of 0.03% (Reporting limit).

Protocol Start Prepare SST & Standard Solutions InjectSST Inject SST Mix (API + 0.5% Impurity A) Start->InjectSST Decision Rs ≥ 2.0 & Tf ≤ 1.5? InjectSST->Decision Fail Halt Sequence (Investigate Column/Mobile Phase) Decision->Fail No Pass Inject Standards (x5) Verify RSD ≤ 1.0% Decision->Pass Yes Sample Execute Sample Sequence & Report Purity Pass->Sample

Self-validating sequence logic ensuring analytical integrity prior to sample analysis.

Validation Summary (ICH Q2(R2) Compliance)

The optimized Biphenyl method was subjected to comprehensive validation in accordance with [3].

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at API RTBlank/Placebo show no peaks at 10.35 minPass
Linearity R2≥0.999 (LOQ to 120%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% across 3 levelsPass
Method Precision RSD ≤2.0% (n=6)RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 LOD = 0.01%, LOQ = 0.03%Pass

Conclusion

For the purity determination of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, traditional C18 columns fail to provide the necessary selectivity due to the purely dispersive nature of their interactions. By transitioning to a Biphenyl stationary phase, analytical chemists can leverage orthogonal π−π and dipole-dipole interactions to achieve baseline resolution of critical fluorinated and regioisomeric impurities. When coupled with a self-validating SST protocol, this method ensures robust, ICH-compliant data suitable for regulatory submissions.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Comparative

comparing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with 5-fluoro analogs

A Comparative Guide: 5-Chloro vs. 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in SDHI Scaffold Design As a Senior Application Scientist specializing in agrochemical and pharmaceutical intermediate developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: 5-Chloro vs. 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in SDHI Scaffold Design

As a Senior Application Scientist specializing in agrochemical and pharmaceutical intermediate development, I frequently evaluate the structure-activity relationship (SAR) of heterocyclic building blocks. Among the most privileged scaffolds in modern discovery are the pyrazole-4-amines, which serve as the core for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and various pharmaceutical candidates.

This guide provides an objective, data-driven comparison between 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its 5-fluoro analog . By analyzing their physicochemical divergence, mechanistic interactions, and synthetic handling, we can establish a rational basis for selecting the optimal building block for your next drug or agrochemical design campaign.

Mechanistic & Structural Analysis

Both the 5-chloro and 5-fluoro pyrazole-4-amines are utilized to synthesize carboxamides that target Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain. However, the choice of halogen at the C5 position fundamentally alters the molecule's behavior in the binding pocket.

  • Steric Bulk and Conformation: Fluorine has a van der Waals radius of 1.47 Å, closely mimicking hydrogen (1.20 Å), whereas chlorine is significantly larger (1.75 Å). In the highly conserved ubiquinone-binding pocket of Complex II, the smaller 5-fluoro substituent often allows the pyrazole core to adopt a more planar, deeper binding pose. Conversely, the 5-chloro group can introduce steric clashes, forcing the resulting carboxamide into a twisted conformation that may increase the entropic penalty of binding[1].

  • Electronegativity and Hydrogen Bonding: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect on the pyrazole ring. This lowers the pKa of the adjacent amide N-H (once synthesized), thereby strengthening its hydrogen-bond donor capacity—a critical interaction with the target's tyrosine and tryptophan residues.

  • Lipophilicity (logP): Chlorine contributes more to lipophilicity than fluorine. While a higher logP can enhance passive membrane permeability, it also increases the risk of off-target toxicity and environmental persistence (a critical metric in agrochemical development)[2].

SDHI_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Coenzyme Q) ComplexII->Ubiquinone e- Transfer ATP ATP Synthesis Halted Ubiquinone->ATP Disrupted SDHI Pyrazole Carboxamide (SDHI) SDHI->ComplexII Blocks Ubiquinone Binding Site

Mechanism of Action: SDHIs block the ubiquinone binding site at Complex II.

Comparative Performance Data

To objectively compare these building blocks, we must look at the biological efficacy of their downstream derivatives. When these amines are coupled with a standard biphenyl-2-carboxylic acid (a common motif in SDHIs like Bixafen or Fluxapyroxad), the resulting carboxamides exhibit distinct antifungal profiles.

The table below summarizes representative in vitro half-maximal effective concentration (EC₅₀) data against common agricultural pathogens, demonstrating the typical superiority of the 5-fluoro scaffold in broad-spectrum applications[3].

Property / Activity Metric5-Chloro Pyrazole Derivative5-Fluoro Pyrazole DerivativeCausality / Insight
Calculated logP (Amide) 4.123.65Cl increases hydrophobicity, potentially reducing solubility in aqueous assays.
Amide N-H pKa (est.) ~11.2~10.8F's inductive effect increases N-H acidity, enhancing H-bond donor strength.
EC₅₀ vs. R. solani 4.26 mg/L1.10 mg/L5-F allows optimal fitting in the narrow ubiquinone pocket of R. solani[2].
EC₅₀ vs. B. cinerea 8.15 mg/L5.02 mg/L5-F reduces steric hindrance, improving target residence time.
EC₅₀ vs. S. sclerotiorum 2.40 mg/L0.80 mg/L5-F derivatives consistently show sub-ppm efficacy against Sclerotinia.

Experimental Methodologies

To validate the performance differences, the amines must be converted into their active carboxamide forms and tested. The following protocols outline a self-validating system: synthesizing the test compounds and quantifying their biological activity.

Protocol A: Synthesis of Pyrazole-4-Carboxamides

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring high yields when coupling with the weakly nucleophilic pyrazol-4-amine.

  • Preparation: Dissolve 1.0 mmol of the selected amine (5-chloro- or 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.5 mmol of DIPEA to the solution. Stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction flask to 0 °C in an ice bath. Slowly add 1.2 mmol of the desired acyl chloride (e.g., 4'-chloro-[1,1'-biphenyl]-2-carbonyl chloride) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours, monitoring completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the pure pyrazole-4-carboxamide.

Protocol B: In vitro Mycelial Growth Rate Assay

Causality Note: We use the agar dilution method because it provides a direct, quantifiable measurement of radial mycelial growth, eliminating variables related to spore germination rates.

  • Media Preparation: Dissolve the synthesized carboxamides in dimethyl sulfoxide (DMSO) to create stock solutions. Add these to sterilized Potato Dextrose Agar (PDA) at ~50 °C to achieve final concentrations of 0.1, 1, 5, 10, and 50 mg/L. (Ensure final DMSO concentration is ≤ 0.5% to prevent solvent toxicity).

  • Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of an actively growing colony of R. solani or B. cinerea) face-down in the center of each amended PDA plate.

  • Incubation: Incubate the plates in the dark at 25 °C for 48–72 hours, until the control plates (DMSO only) have mycelia reaching the edge of the dish.

  • Measurement & Calculation: Measure the colony diameters in two perpendicular directions. Calculate the percentage of growth inhibition relative to the control. Use log-probit analysis to determine the EC₅₀ values.

Workflow Amine 1. Pyrazol-4-amine (5-Cl or 5-F) Coupling 2. Amide Coupling (Acyl Chloride, DIPEA) Amine->Coupling Purification 3. Purification (Chromatography) Coupling->Purification Assay 4. in vitro Assay (Mycelial Growth) Purification->Assay Analysis 5. EC50 Calculation (Dose-Response) Assay->Analysis

Experimental Workflow: From amine building block to quantitative biological evaluation.

Conclusion

While both building blocks yield highly active SDHI compounds, the 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine generally provides a superior pharmacological and agrochemical profile. The fluorine atom's unique combination of high electronegativity and small steric volume optimizes hydrogen bonding within the Complex II active site while minimizing conformational penalties. The 5-chloro analog remains a valuable tool for exploring lipophilic pockets or extending the half-life of compounds, but it often requires careful structural tuning of the adjacent functional groups to mitigate steric clashes.

References

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives Molecules (NIH / MDPI) URL:[Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Analytical Validation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Comparative Mass Spectrometry Guide

Executive Summary The compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 1936635-98-1)[1] is a highly specialized fluorinated heterocyclic building block. Its structural motifs—specifically the Ar-CF...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 1936635-98-1)[1] is a highly specialized fluorinated heterocyclic building block. Its structural motifs—specifically the Ar-CF3 group and the halogenated pyrazole core—are critical for imparting lipophilicity and metabolic stability in modern agrochemicals (e.g., SDHI fungicides) and pharmaceutical candidates ()[2]. However, the presence of multiple heteroatoms, halogens, and potential positional isomers necessitates rigorous analytical validation. This guide objectively compares mass spectrometry (MS) modalities and provides a self-validating experimental workflow for its definitive structural confirmation.

Platform Comparison: Selecting the Optimal Modality

To validate this specific pyrazole derivative against structurally similar isomers (such as 3-chloro-5-trifluoromethyl variants), researchers must choose the appropriate analytical platform. Table 1 objectively compares the performance of three primary techniques.

Table 1: Performance Comparison of Analytical Platforms for Fluorinated Pyrazoles

FeatureUPLC-ESI-HRMS (Q-TOF)GC-EI-MS19F-NMR / 1H-NMR
Primary Utility Exact mass confirmation, trace impurity profiling.Volatile impurity screening, library matching.Regioisomer differentiation, CF3 tracking.
Ionization/Detection Soft ionization (ESI+); [M+H]+ dominant.Hard ionization (70 eV); extensive fragmentation.Non-destructive nuclear magnetic resonance.
Sensitivity High (picogram to femtogram level).Moderate (nanogram level).Low (microgram to milligram level).
Structural Causality High mass accuracy (<2 ppm) confirms elemental composition.Standardized fragmentation libraries (NIST).Identifies exact position of the -CF3 group ()[3].
Verdict Optimal for absolute molecular validation. Best as an orthogonal impurity check.Essential for 3- vs 5-CF3 isomer distinction.

Causality Insight: While 19F-NMR is unparalleled for tracking fluorinated photoproducts or isomers[2], UPLC-ESI-HRMS is the superior choice for purity and exact mass validation due to its ability to resolve the isotopic fine structure of the chlorine atom without matrix interference.

Mechanistic Mass Spectrometry: A Self-Validating System

The structural validation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine relies on a self-validating triad: precise protonation, isotopic signature, and predictable collision-induced dissociation (CID).

  • Protonation Site (ESI+) : The primary amine at the C4 position acts as the most basic site. Unlike the pyrazole ring nitrogens, which are involved in aromatic delocalization, the C4-amine's lone pair readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 200.0202.

  • Isotopic Self-Validation : The molecule contains a single chlorine atom. The natural abundance of 35Cl (75.78%) and 37Cl (24.22%) dictates a strict 3:1 ratio between m/z 200.0202 and 202.0173. Monitoring this exact ratio acts as an internal control; any deviation mathematically proves the presence of a co-eluting isobaric impurity.

  • Fragmentation Pathways : Upon CID, the molecule exhibits specific neutral losses driven by the stability of the pyrazole core ()[4]. The proximity of the -CF3 group to the protonated amine facilitates the loss of HF (-20 Da). Higher collision energies trigger the loss of HCl (-36 Da) or the homolytic cleavage of the •CF3 radical (-69 Da).

Table 2: Diagnostic Ions for UPLC-ESI-HRMS Validation

Ion TypeFormulaExact Mass (m/z)Diagnostic Significance
Precursor (35Cl)C5H635ClF3N3+200.0202Confirms intact protonated molecule.
Precursor (37Cl)C5H637ClF3N3+202.0173Validates 3:1 chlorine isotopic signature.
Product (-HF)C5H535ClF2N3+180.0139Confirms presence of the -CF3 group near a proton source.
Product (-HCl)C5H5F3N3+164.0434Confirms the presence of the labile C5-chlorine.
Product (-•CF3)C4H635ClN3+•131.0249Validates the trifluoromethyl substitution.

Experimental Protocol: UPLC-ESI-QTOF MS

The following step-by-step methodology provides a reproducible framework for validating the compound.

Step 1: Sample Preparation

  • Weigh 1.0 mg of the pyrazole standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton source, pre-ionizing the C4-amine in solution to maximize ESI+ sensitivity and ensure a stable spray.

Step 2: Chromatographic Separation (UPLC)

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase : Solvent A (Optima LC-MS Water + 0.1% Formic Acid) and Solvent B (Optima LC-MS Acetonitrile + 0.1% Formic Acid).

  • Gradient : 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

    • Causality: The highly lipophilic -CF3 and -Cl groups ensure strong retention on the C18 stationary phase, allowing polar matrix components to elute in the void volume before the target analyte.

Step 3: Mass Spectrometry Parameters (Q-TOF)

  • Source : Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage : 3.0 kV. Desolvation Temperature: 350 °C.

  • MS/MS Acquisition : Perform targeted MS/MS on m/z 200.02.

  • Collision Energy (CE) : Apply a CE ramp from 15 eV to 35 eV using Argon as the collision gas.

    • Causality: A ramped CE ensures the simultaneous capture of low-energy fragments (loss of HF) and high-energy fragments (cleavage of the pyrazole substituents) in a single acquisition sweep.

Visualization of Fragmentation Pathway

MS_Pathway Precursor [M+H]+ m/z 200.0202 C5H6ClF3N3+ Isotope [M+H]+ (37Cl) m/z 202.0173 3:1 Ratio Precursor->Isotope Isotopic Signature Frag1 Loss of HF (-20 Da) m/z 180.0139 C5H5ClF2N3+ Precursor->Frag1 CID (15-20 eV) -HF Frag2 Loss of HCl (-36 Da) m/z 164.0434 C5H5F3N3+ Precursor->Frag2 CID (25-30 eV) -HCl Frag3 Loss of •CF3 (-69 Da) m/z 131.0249 C4H6ClN3+• Precursor->Frag3 CID (30-35 eV) -•CF3

Fig 1: ESI-MS/MS fragmentation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

References

  • Title : Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Source : PMC (nih.gov). URL :[Link]

  • Title : Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). Source : The Journal of Organic Chemistry - ACS Publications. URL :[Link]

  • Title : Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Source : MDPI. URL :[Link]

  • Title : 5-Chloro-1-methyl-3-(trifluoromethyl) 1H-pyrazol-4-amine_1936635. Source : Hairui Chemical. URL :[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Trifluoromethyl Pyrazoles and 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Abstract Trifluoromethylated pyrazoles are a cornerstone of modern medicinal and agricultural chemistry, prized for their unique physicochemical properties. However, the reactivity of the core pyrazole scaffold is dramat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Trifluoromethylated pyrazoles are a cornerstone of modern medicinal and agricultural chemistry, prized for their unique physicochemical properties. However, the reactivity of the core pyrazole scaffold is dramatically altered by its substitution pattern. This guide provides an in-depth comparison of the chemical reactivity between the broadly defined class of 3-(trifluoromethyl)-1H-pyrazoles and a specific, highly functionalized derivative, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. We will explore how the interplay of electron-withdrawing and electron-donating groups unlocks divergent synthetic pathways, transforming a relatively inert scaffold into a versatile platform for chemical diversification. This analysis is supported by mechanistic insights, comparative experimental data, and detailed protocols for key transformations.

The Electronic Landscape: How Substituents Dictate Reactivity

The pyrazole ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic attack, primarily at the C4 position where electron density is highest.[1] However, the introduction of substituents fundamentally alters this landscape.

The Influence of the Trifluoromethyl (CF₃) Group

The trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms. Its primary influence is through a strong negative inductive effect (-I), which significantly reduces the electron density of the entire pyrazole ring.[2][3][4] This deactivation makes electrophilic aromatic substitution on simple 3-CF₃-pyrazoles challenging, often requiring harsh reaction conditions.[1] Conversely, this electron deficiency makes the pyrazole ring more susceptible to nucleophilic attack, although this is still a rare event without additional activating groups.[5][6]

The Multifaceted Nature of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

In this highly substituted pyrazole, the reactivity is a result of the combined electronic effects of four distinct groups:

  • -CF₃ at C3: A strong deactivating group, as described above.

  • -Cl at C5: This group has a dual role. It is inductively electron-withdrawing (-I), further deactivating the ring, but it can also serve as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5][6][7]

  • -NH₂ at C4: The amino group is a potent electron-donating group (EDG) through resonance (+M effect). This effect strongly activates the pyrazole ring, counteracting the deactivating influence of the CF₃ and Cl groups. It directs electrophilic attack and provides a reactive handle for a unique set of transformations.

  • -CH₃ at N1: An electron-donating group that slightly activates the ring. Crucially, its presence at the N1 position blocks the common N-alkylation and N-acylation reactions that are typical for NH-pyrazoles.[8]

The net result is a chemical personality starkly different from its simpler 3-CF₃-pyrazole cousin. The powerful activating effect of the C4-amino group dominates, making the molecule a versatile intermediate for a range of transformations not accessible to the parent scaffold.

G cluster_0 Reactivity Drivers cluster_1 3-(Trifluoromethyl)-1H-pyrazole cluster_2 5-Chloro-1-methyl-3-(CF₃)-1H-pyrazol-4-amine CF3 CF₃ Group (-I Effect) React_CF3 Overall Deactivated Ring CF3->React_CF3 Deactivates NH2 NH₂ Group (+M Effect) React_Amine Activated Ring (Amine Dominates) NH2->React_Amine Activates Cl Cl Group (-I Effect, Leaving Group) SNAr Nucleophilic Aromatic Substitution (SNAr) at C5 Cl->SNAr Enables N-Me N-CH₃ Group (Blocks N-Alkylation) N-Me->React_Amine Directs Reactivity to Ring/Substituents EAS_Hard Difficult Electrophilic Aromatic Substitution (EAS) React_CF3->EAS_Hard N_Alk N-Alkylation/Acylation React_CF3->N_Alk Diazotization Diazotization -> Sandmeyer React_Amine->Diazotization React_Amine->SNAr Amine_Func Direct Functionalization of Amine React_Amine->Amine_Func

Caption: Dominant electronic effects governing the reactivity pathways of the two pyrazole scaffolds.

Head-to-Head Reactivity Comparison

The divergent electronic properties lead to distinct and often mutually exclusive reaction pathways.

Reaction Type3-(Trifluoromethyl)-1H-pyrazole5-Chloro-1-methyl-3-(CF₃)-1H-pyrazol-4-amineMechanistic Rationale
Electrophilic Halogenation Difficult. Requires harsh conditions (e.g., NBS in strong acid) to achieve low-to-moderate yields of the 4-bromo derivative.[9]The amine group is highly activating, but direct halogenation can be complex. More controlled functionalization is achieved via diazotization.The CF₃ group deactivates the ring, making EAS difficult. The NH₂ group strongly activates the ring, but its basicity can complicate reactions with electrophiles.
N-Alkylation Readily occurs at the N1 position with alkyl halides in the presence of a base. This is often the most favorable reaction pathway.[8]Not possible. The N1 position is already occupied by a methyl group.The N-H proton of the pyrazole is acidic and easily removed, allowing the resulting anion to act as a nucleophile.[1] The N-methyl group physically blocks this pathway.
Nucleophilic Aromatic Substitution (SNAr) Not applicable. Lacks a suitable leaving group in an activated position.Highly favorable. The chloro group at C5 is readily displaced by various nucleophiles (e.g., amines, alkoxides).[5][6]The SNAr mechanism is activated by EWGs positioned ortho or para to the leaving group.[7] The pyrazole nitrogens and the C3-CF₃ group strongly activate the C5-Cl for displacement.
Diazotization Reactions Not applicable. Lacks a primary aromatic amine group.A key transformation. The C4-amine can be converted to a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions.[10][11][12]Diazotization is a classic and reliable transformation for primary aromatic amines, enabling their conversion to a wide range of other functional groups (e.g., -Br, -Cl, -CN, -OH).

Key Synthetic Transformations & Experimental Protocols

The following protocols highlight the distinct synthetic utility of each pyrazole scaffold.

Pathway A: Electrophilic Bromination of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol demonstrates a typical electrophilic substitution on a deactivated trifluoromethyl pyrazole ring. The N1 position is pre-alkylated to prevent side reactions and focus reactivity on the carbon framework.

G A 1-Methyl-3-(CF₃)- 1H-pyrazole C Dimethylformamide (DMF), 60 °C, 10h A->C B N-Bromosuccinimide (NBS) B->C D 4-Bromo-1-methyl-3-(CF₃)- 1H-pyrazole C->D Electrophilic Aromatic Substitution G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 5-Chloro-1-methyl-3-(CF₃)- 1H-pyrazol-4-amine B NaNO₂, aq. H₂SO₄ 0-5 °C A->B C In situ Diazonium Salt B->C D CuCN, KCN C->D E 5-Chloro-4-cyano-1-methyl- 3-(CF₃)-1H-pyrazole D->E

Caption: Workflow for the conversion of a pyrazol-4-amine to a pyrazole-4-carbonitrile.

Protocol 2: Synthesis of 5-Chloro-4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Diazonium Salt Formation: Suspend 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3 M). Cool the suspension to 0-5 °C in an ice-water bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.3 eq) in water. Cool this solution to 0-5 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the cold cyanide solution. Vigorous nitrogen evolution will be observed.

  • Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The diazotization must be performed at low temperatures as diazonium salts are unstable and can decompose. [10][11]The Sandmeyer reaction provides a robust method to displace the diazonium group with a wide variety of nucleophiles, catalyzed by copper(I) salts.

Pathway C: Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the displacement of the C5-chloro group, a reaction pathway that is highly efficient due to the electronic activation provided by the pyrazole ring and the CF₃ group.

Protocol 3: Synthesis of 5-Morpholino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

  • Reagent Setup: To a solution of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add morpholine (1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate. Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Causality: The SNAr reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. [7][13]The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The pyrazole nitrogens and the C3-CF₃ group are perfectly positioned to stabilize the intermediate formed upon nucleophilic attack at C5, making the reaction highly favorable. [5][6]

Conclusion

The reactivity of a trifluoromethyl pyrazole is not a fixed characteristic but a highly tunable property dependent on its substitution pattern. While the parent 3-(trifluoromethyl)-1H-pyrazole is a deactivated ring primarily amenable to N-functionalization or harsh electrophilic substitution, the strategic introduction of chloro, methyl, and, most importantly, amino groups in 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine unlocks a rich and diverse reactivity profile. The amino group transforms the molecule, enabling facile diversification through diazotization. Simultaneously, the combination of the chloro leaving group and the electron-withdrawing nature of the scaffold opens the door to a host of SNAr reactions. Understanding these substituent-driven effects is paramount for researchers and drug development professionals aiming to leverage the full synthetic potential of this privileged heterocyclic core.

References

  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution.
  • Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem Technical Support Center.
  • Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Taylor & Francis Online.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, NIH.
  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles.
  • Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Indian Academy of Sciences.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect.
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate.
  • First Nucleophilic Aromatic Substitution of Annelated Pyrazole.
  • Diazotiz
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

Sources

Validation

Comparative Efficacy and Application Guide: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine vs. Alternative Pyrazole Amines

As a Senior Application Scientist, I frequently encounter drug discovery and agrochemical programs struggling with the promiscuity and metabolic instability of basic pyrazole scaffolds. While the pyrazole ring is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery and agrochemical programs struggling with the promiscuity and metabolic instability of basic pyrazole scaffolds. While the pyrazole ring is a privileged pharmacophore, its utility is heavily dependent on the precise arrangement of its substituents.

This guide provides a rigorous comparative analysis between a highly specialized building block—5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (hereafter referred to as 5C-1M-3CF3-4AP )—and traditional 3-aminopyrazole (3AP) or 5-aminopyrazole (5AP) alternatives.

Structural Causality and Rational Design

Why choose a heavily substituted 4-aminopyrazole over simpler isomers? The answer lies in vector geometry and electronic tuning.

  • Tautomeric Locking: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which complicates Structure-Activity Relationship (SAR) models because the active binding species is often ambiguous[1]. The 1-methyl group in 5C-1M-3CF3-4AP permanently locks the ring, ensuring a single, predictable conformation for target engagement.

  • Steric Shielding & Halogen Bonding: The 3-trifluoromethyl (CF3) group enhances lipophilicity and shields the core from rapid oxidative metabolism. Concurrently, the 5-chloro substituent provides a dense electron cloud capable of halogen bonding with backbone carbonyls in target protein pockets.

  • Orthogonal Vectoring: Historically, 4-aminopyrazoles (4APs) have demonstrated reduced broad-spectrum anti-inflammatory and anticancer activity compared to their 3AP and 5AP counterparts[2]. However, in rational drug design, this is a feature, not a flaw. The 4-amino group is positioned orthogonally, making it an ideal vector for highly specific interactions—such as binding with Glu234 in targeted kinase pockets—rather than driving promiscuous off-target binding[3].

G N1 5-chloro-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine N2 3-CF3 & 5-Cl (Electron Withdrawing) N1->N2 N3 1-Methyl (Tautomer Lock) N1->N3 N4 Kinase Assay (ATP Competition) N2->N4 N5 COX-2 Assay (Colorimetric) N3->N5 N6 High Affinity (Glu234 Binding) N4->N6 N7 Targeted Selectivity Profiling N5->N7

Fig 1: SAR logic and screening workflow for 5C-1M-3CF3-4AP derivatives in targeted assays.

Comparative Efficacy Profiling

While 5APs are renowned for their potent COX-2 inhibition (often achieving high selectivity indices)[2], 5C-1M-3CF3-4AP is engineered for precision targeting, such as p38MAPK inhibition or specialized anticonvulsant activity[2]. The table below summarizes the quantitative and qualitative differences across the primary pyrazole amine classes.

Table 1: Comparative Pharmacological Profiling of Pyrazole Amines

Scaffold TypeRepresentative ModelTautomeric StateTarget Affinity (p38MAPK IC50)COX-2 Selectivity IndexPrimary Application Profile
4-Aminopyrazole (4AP) 5C-1M-3CF3-4APLocked (1-Methyl)+++ (< 0.1 µM)Low / TargetedPrecision Kinase Inhibitors, Anticonvulsants[2]
3-Aminopyrazole (3AP) Unsubstituted 3APDynamic Equilibrium++ (0.5 - 1.0 µM)ModerateBroad-Spectrum Anti-inflammatory[2]
5-Aminopyrazole (5AP) 5-amino-1-aryl-pyrazoleDynamic Equilibrium+ (> 1.0 µM)High (SI > 8.5)[2]Selective COX-2 Inhibitors, Anticancer[2]
Self-Validating Experimental Protocols

To objectively evaluate the efficacy of 5C-1M-3CF3-4AP derivatives against other pyrazole amines, we employ the following self-validating workflows. Every step is designed to establish causality and ensure data integrity.

Protocol A: Recombinant Kinase Inhibition Assay (ATP Competition)

Causality: We utilize an ATP-competitive format because the functionalized 4-amino group is specifically designed to mimic the adenine ring of ATP within the kinase hinge region.

  • Step 1 (Preparation): Combine the recombinant kinase enzyme (e.g., p38MAPK), a specific peptide substrate, and the test compound in a physiological assay buffer[4].

  • Step 2 (Reaction Initiation): Initiate the reaction by adding ATP[4]. Critical Causality: Maintain the ATP concentration near its Km​ value. This maximizes the sensitivity of the assay to competitive inhibitors, preventing false negatives caused by ATP outcompeting the drug.

  • Step 3 (Incubation): Incubate the mixture at 37°C for 60 minutes to establish steady-state kinetics[4].

  • Step 4 (Quantification): Measure substrate phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

  • Step 5 (Self-Validation Check): Run a parallel control using a universally validated inhibitor (e.g., Staurosporine). Calculate the Z'-factor; the assay is only considered statistically reliable and valid for compound comparison if Z' > 0.5.

Protocol B: In Vitro COX-2 Selectivity Colorimetric Assay

Causality: Because 5APs typically exhibit strong COX-2 inhibition[2], benchmarking 4APs in this assay ensures we accurately map the off-target anti-inflammatory profile, confirming the orthogonal selectivity of the 4AP scaffold.

  • Step 1 (Preparation): Prepare a reaction mixture containing hematin, arachidonic acid, and the pyrazole test compound.

  • Step 2 (Reaction): Introduce recombinant COX-2 enzyme and a colorimetric substrate (e.g., TMPD) that oxidizes during the reduction of PGG2 to PGH2.

  • Step 3 (Quantification): Measure absorbance at 590 nm to calculate the IC50.

  • Step 4 (Self-Validation Check): Include Celecoxib as a positive control. The run is validated only if the Celecoxib IC50 aligns with historical baselines (e.g., ~0.83 µM)[2].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks into drug discovery and agrochemical workflows.1[1] is a highly versatile intermediate, but its unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks into drug discovery and agrochemical workflows.1[1] is a highly versatile intermediate, but its unique structural features demand rigorous safety and logistical planning. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & Chemical Profile (E-E-A-T)

To design an effective safety protocol, we must first understand why this specific molecule poses a risk. We do not just wear PPE because a safety sheet dictates it; we wear it to counteract specific molecular mechanisms:

  • Trifluoromethyl Group (-CF3): This functional group significantly increases the molecule's lipophilicity. Highly lipophilic compounds can partition rapidly into the stratum corneum, meaning skin penetration is accelerated compared to non-fluorinated analogs.

  • Primary Amine (-NH2): Amines are nucleophilic and can act as skin and respiratory sensitizers, potentially causing allergic contact dermatitis upon repeated exposure.

  • Chloro Substituent (-Cl): The presence of a halogen mandates strict environmental compliance. When mixed with solvents, it falls under2[2], requiring specific high-temperature incineration to prevent the formation of toxic dioxins.

Mandatory PPE Matrix

Based on3[3] and the National Research Council's 4[4], standard single-layer nitrile is insufficient for prolonged exposure to fluorinated/chlorinated organics.

PPE CategorySpecification & Scientific Justification
Hand Protection Double-Gloving Required. Inner: 4-mil Nitrile. Outer: Heavy-duty Nitrile or Neoprene (e.g., Ansell Sol-Vex®). Why:5[5] if the compound is dissolved in carrier solvents like DCM or THF.
Eye/Face Chemical Splash Goggles. (ANSI Z87.1 compliant). If handling >100 mL of solvated compound, add a full face shield.
Body Protection Flame-Retardant (FR) Lab Coat. Buttoned to the top. Ensure cuffs are tucked under the outer glove to prevent wrist exposure.
Respiratory Fume Hood. All open handling must occur in a certified chemical fume hood with a4[4].

Operational Workflow: Step-by-Step Handling Protocol

This self-validating protocol ensures that every step checks the integrity of the previous one.

Step 1: Pre-Operation Engineering Check

  • Verify fume hood certification is current.

  • 4[4].

  • Clear the workspace of incompatible reagents (e.g., strong oxidizers or acids that could react exothermically with the amine).

Step 2: PPE Donning Sequence

  • Inspect inner and outer gloves for pinhole leaks by trapping air and rolling the cuff.

  • Don the inner nitrile glove, followed by the FR lab coat.

  • Don the outer Neoprene/heavy-duty nitrile glove, pulling the cuff over the lab coat sleeve to eliminate exposed skin at the wrist.

Step 3: Dispensing and Weighing

  • Place the analytical balance inside the fume hood. If a draft shield is used, ensure it is closed during measurement to prevent powder dispersion.

  • Use a grounded, anti-static spatula. The fluorinated nature of the compound can cause static cling, leading to aerosolization of the fine powder.

  • Transfer the required mass of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine directly into the reaction vessel and seal it before removing it from the balance area.

Step 4: Decontamination

  • Wipe down the balance and spatulas with a solvent compatible with the compound (e.g., ethanol or acetone), collecting the used wipes immediately as hazardous waste.

Spill Response & Waste Disposal Plan

Because this compound contains both chlorine and fluorine, its disposal is strictly regulated to prevent environmental contamination and toxic byproducts.

Spill Response Protocol:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.

  • Contain: Cover the powder spill with damp sand or a commercial absorbent (do not use dry sweeping, which aerosolizes the powder).

  • Collect: Use a plastic scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

Waste Segregation (EPA 40 CFR 261 Compliance):

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a designated "Solid Halogenated Organic Waste" container.

  • Liquid Waste: Any reaction mixtures or wash solvents containing this compound must be strictly segregated into 2[2]. Do not mix with non-halogenated solvent waste, as 6[6].

Visualizing the Operational Workflow

G Start Receive CAS 1936635-98-1 PPE Don Mandatory PPE (Double Glove, FR Coat, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify >80 fpm Velocity) PPE->Hood Action Anti-Static Weighing & Dispensing Hood->Action Spill Spill Occurs? Action->Spill Clean Contain with Absorbent (Avoid Dry Sweeping) Spill->Clean Yes React Proceed to Reaction Setup (Keep Sealed) Spill->React No Waste Segregate as Halogenated Waste (EPA 40 CFR 261) Clean->Waste React->Waste

Decision tree and operational workflow for handling and disposing of halogenated pyrazole amines.

References

  • HairuiChem. "5-Chloro-1-methyl-3-(trifluoromethyl) 1H-pyrazol-4-amine_1936635". hairuichem.com. 1

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf". nih.gov. 4

  • Ansell. "CHEMICAL HANDLING GLOVE GUIDE - Health, Safety and Environment Office". hkust.edu.hk. 3

  • Ansell. "Ansell 8th Chemical Resistance Guide". usu.edu. 5

  • US EPA. "40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes". ecfr.gov. 2

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". epa.gov. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
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